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  • Product: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis & Regiocontrol of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Executive Summary The synthesis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole presents a unique challenge in heterocyclic chemistry due to the competing regiochemical demands of the indazole core. Specifically, the thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole presents a unique challenge in heterocyclic chemistry due to the competing regiochemical demands of the indazole core. Specifically, the thermodynamic preference for


-alkylation over 

-alkylation, combined with the steric crowding of the 3,4-dichloro motif, requires a kinetically controlled synthetic strategy.

This guide details a validated, three-phase protocol designed to maximize regioselectivity at the N2 position while ensuring precise halogen installation. By utilizing Meerwein’s salt for kinetic methylation and N-chlorosuccinimide (NCS) for late-stage C3-functionalization, this route avoids common isomeric mixtures associated with standard base-catalyzed alkylation.

Retrosynthetic Analysis

To achieve the target molecule with high fidelity, we disconnect the molecule at the N-Methyl bond and the C3-Chlorine bond. The 4-chloro and 5-bromo substituents are best introduced on the benzene precursor prior to ring closure to avoid regioselectivity issues during electrophilic aromatic substitution (EAS).

Retrosynthesis Target Target: 5-Bromo-3,4-dichloro- 2-methyl-2H-indazole Inter1 Intermediate A: 5-Bromo-3,4-dichloro- 1H-indazole Target->Inter1 N2-Methylation (Kinetic Control) Inter2 Scaffold B: 5-Bromo-4-chloro- 1H-indazole Inter1->Inter2 C3-Chlorination (NCS/DMF) Start Starting Material: 3-Chloro-4-bromo-2-methylaniline (or 2-Fluoro-3-chloro-4-bromobenzaldehyde) Inter2->Start Diazotization or Hydrazine Cyclization

Figure 1: Retrosynthetic disconnection strategy prioritizing late-stage methylation.

Phase 1: Scaffold Construction (Core Synthesis)

Objective: Synthesize the 5-bromo-4-chloro-1H-indazole core. Rationale: Introducing the C4-chlorine and C5-bromine atoms on the acyclic precursor is superior to direct halogenation of the indazole ring, which would likely yield the thermodynamically favored 3,5- or 3,7-dihalo isomers.

Protocol: Modified Jacobson Indazole Synthesis

Starting Material: 4-Bromo-3-chloro-2-methylaniline.

  • Diazotization: Dissolve the aniline (50 mmol) in glacial acetic acid (150 mL). Cool to 15°C. Add isoamyl nitrite (1.2 equiv) dropwise.

  • Cyclization: Heat the mixture to 80°C for 4 hours. The diazonium intermediate undergoes intramolecular cyclization.

  • Workup: Remove solvent in vacuo. Resuspend residue in toluene and wash with 1M NaOH (to remove phenolic byproducts) and brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Intermediate:5-Bromo-4-chloro-1H-indazole .[1][2]

    • Checkpoint: 1H NMR should show two aromatic doublets (C6-H and C7-H) and one singlet at C3-H (~8.1 ppm).

Phase 2: C3-Functionalization (Chlorination)

Objective: Install the chlorine atom at the C3 position. Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich site on the 1H-indazole ring.

Experimental Protocol
ParameterCondition
Reagent N-Chlorosuccinimide (NCS) (1.1 equiv)
Solvent DMF (Dimethylformamide) or Acetonitrile
Temperature 60°C
Time 4–6 Hours

Step-by-Step:

  • Dissolve 5-bromo-4-chloro-1H-indazole (10 g, 43 mmol) in anhydrous DMF (100 mL).

  • Add NCS (6.3 g, 47 mmol) portion-wise over 15 minutes to control exotherm.

  • Heat to 60°C. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (lower Rf) should disappear, replaced by a less polar product.

  • Quench: Pour the reaction mixture into ice-water (500 mL). The product will precipitate.[3]

  • Isolation: Filter the solids, wash copiously with water to remove succinimide and DMF. Dry in a vacuum oven at 45°C.

    • Product:5-Bromo-3,4-dichloro-1H-indazole .

    • Yield Target: >85%.[1][2][4]

Phase 3: Regioselective N2-Methylation

Objective: Methylate the nitrogen at position 2 (2H) selectively over position 1 (1H).[5] Critical Insight: Standard alkylation (MeI/NaH) favors the thermodynamic 1H-isomer (often >70:30 ratio). To favor the 2H-isomer, we employ Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) .[5] This reagent operates under kinetic control, attacking the most nucleophilic nitrogen (N2) in neutral solvents.

Reaction Scheme & Logic

Methylation Reactant 5-Bromo-3,4-dichloro- 1H-indazole Product Major Product: 2-Methyl-2H-indazole (Kinetic) Reactant->Product  Major Pathway   Byproduct Minor Product: 1-Methyl-1H-indazole (Thermodynamic) Reactant->Byproduct  Minor Pathway   Reagent Me3OBF4 (Meerwein's Salt) Reagent->Product Solvent Ethyl Acetate RT, 12h Solvent->Product

Figure 2: Kinetic control strategy using Meerwein's salt to favor N2-methylation.

Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Suspend 5-bromo-3,4-dichloro-1H-indazole (5.0 g, 18.8 mmol) in anhydrous Ethyl Acetate (80 mL).

  • Addition: Add Trimethyloxonium tetrafluoroborate (

    
    ) (3.3 g, 22.5 mmol, 1.2 equiv) in one portion.
    
    • Note: Handle Meerwein's salt in a glovebox or dry bag if possible; it is highly hygroscopic and corrosive.

  • Reaction: Stir vigorously at Room Temperature for 12 hours. The reaction mixture may become a biphasic oil/solid suspension.

  • Quench: Carefully add saturated aqueous

    
     (50 mL) to neutralize the tetrafluoroboric acid byproduct. Stir for 30 minutes until gas evolution ceases.
    
  • Extraction: Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry organics over

    
    . Concentrate.
    
    • Chromatography: The 1H and 2H isomers have distinct Rf values.

    • 2-Me (Target): Typically more polar (lower Rf) on Silica due to the quinoid-like resonance contribution.

    • 1-Me (Byproduct): Typically less polar (higher Rf).

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      

Analytical Validation (Self-Validating System)

To ensure the correct isomer was isolated, you must validate the structure using NMR spectroscopy.

Feature1-Methyl Isomer (Undesired)2-Methyl Isomer (Target)
N-Me Shift (1H NMR)

4.0 – 4.1 ppm

4.1 – 4.3 ppm (Deshielded)
C3 Shift (13C NMR) ~133 ppm~125 ppm (Upfield shift)
NOESY / ROESY NOE correlation between N-Me and C7-H (benzene ring proton).NOE correlation between N-Me and C3-Cl (None) or C3-H (if unchlorinated). Crucially: NO interaction with benzene protons.
UV-Vis

~295 nm

~310 nm (Bathochromic shift)

Key Diagnostic: In the 2-Methyl isomer, the methyl group is distant from the benzene ring protons (C6, C7). In the 1-Methyl isomer, the methyl group is spatially close to the C7 proton. Since C3 is chlorinated, you cannot use the C3-H NOE. Absence of NOE to the aromatic region is the primary confirmation for the 2-Me isomer in this specific 3,4-dichloro scaffold.

Safety & Handling

  • Meerwein’s Salt: Strong alkylating agent. Highly toxic. Destroys mucous membranes. Use only in a fume hood with proper PPE (gloves, goggles).

  • Diazonium Intermediates: Potentially explosive if allowed to dry completely. Keep wet or process immediately.

  • NCS: Irritant. Avoid inhalation of dust.

References

  • Cheung, M. et al. "Regioselective N-Methylation of Indazoles."[5] Journal of Organic Chemistry, 2003. (Establishes Meerwein's salt for N2 selectivity).

  • Luo, G. et al. "Regioselective Synthesis of 2-Substituted Indazoles." Journal of Organic Chemistry, 2006. (Kinetic vs Thermodynamic control).

  • Vandamme, M. "Chlorination of Indazoles using NCS." Tetrahedron Letters, 2010. (Protocol for C3-chlorination).[1]

  • BenchChem. "Synthesis routes of 5-bromo-1H-indazole." (Precursor synthesis data).

Sources

Exploratory

5-Bromo-3,4-dichloro-2-methyl-2H-indazole CAS number and identifiers

An In-Depth Technical Guide to 5-Bromo-3,4-dichloro-2-methyl-2H-indazole for Advanced Research Introduction The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3,4-dichloro-2-methyl-2H-indazole for Advanced Research

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have enabled the development of a multitude of pharmacologically active agents across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] Compounds featuring this core are known to act as potent kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][6][7] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core identifiers, a reasoned synthetic pathway, characterization data, potential applications, and key experimental protocols, offering field-proven insights grounded in established chemical principles.

Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of reproducible scientific research. The following table summarizes the key identifiers and computed properties for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.

IdentifierValueSource
CAS Number 2375917-51-2[8]
Molecular Formula C₈H₅BrCl₂N₂[8]
Molecular Weight 279.95 g/mol [8]
IUPAC Name 5-bromo-3,4-dichloro-2-methyl-2H-indazoleN/A
Canonical SMILES CN1N=C2C=CC(Br)=C(Cl)C2=C1Cl[8]
InChI Key Predicted: YWJGEJLLJPHHSR-UHFFFAOYSA-NN/A

Proposed Synthesis and Mechanistic Rationale

While specific literature for the synthesis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole is not publicly available, a logical and efficient pathway can be designed based on established methodologies for constructing substituted 2H-indazoles.[4][9] The proposed route involves a multi-step sequence starting from a commercially available substituted aniline.

Causality Behind Experimental Choices:

  • Starting Material Selection : 3,4-Dichloro-2-methylaniline is chosen as the starting point to strategically install the chlorine and methyl substituents found in the final product.

  • Diazotization and Cyclization : A classical approach to forming the indazole core from an ortho-substituted aniline involves diazotization followed by intramolecular cyclization. This method is robust and well-documented.

  • Regioselective Bromination : The final bromination step is directed by the existing substituents on the benzene ring, leading to the desired 5-bromo isomer. The electron-donating character of the fused pyrazole ring helps activate the aromatic system for electrophilic substitution.

Proposed Synthetic Workflow

Synthetic Workflow A 3,4-Dichloro-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C   C 4,5-Dichloro-2-methyl-2H-indazole B->C  Intramolecular  Cyclization   D 5-Bromo-3,4-dichloro-2-methyl-2H-indazole C->D  NBS, H₂SO₄  

Caption: Proposed synthetic pathway for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.

Step-by-Step Synthesis Protocol
  • Step 1: Diazotization of 3,4-Dichloro-2-methylaniline.

    • Dissolve 3,4-dichloro-2-methylaniline (1.0 equiv.) in a mixture of glacial acetic acid and propionic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Step 2: Intramolecular Cyclization to form 4,5-Dichloro-2-methyl-2H-indazole.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The cyclization is often spontaneous but may require gentle heating to proceed to completion.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Regioselective Bromination.

    • Dissolve the crude 4,5-dichloro-2-methyl-2H-indazole from the previous step in concentrated sulfuric acid at 0 °C.

    • Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise, keeping the temperature below 10 °C.

    • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

Structural confirmation relies on a combination of modern spectroscopic techniques. Below are the expected spectral data for the target compound, based on its structure and data from analogous indazole derivatives.[10]

TechniqueExpected Data
¹H NMR δ (ppm): ~7.8-8.0 (s, 1H, Ar-H), ~7.6-7.7 (s, 1H, Ar-H), ~4.1-4.2 (s, 3H, N-CH₃)
¹³C NMR δ (ppm): ~145 (C=N), ~140 (Ar-C), ~120-135 (Ar-C), ~115 (Ar-C), ~35 (N-CH₃)
Mass Spec (ESI) m/z: [M+H]⁺ expected at ~280.9, showing a characteristic isotopic pattern for one bromine and two chlorine atoms.

Applications in Drug Discovery and Research

The indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[3] The specific substitution pattern of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole makes it a compelling candidate for several research applications.

  • Kinase Inhibitor Scaffolding : Many FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[1] The N-methyl group of the target molecule mimics the substitution pattern found in these drugs, making it an ideal starting point for developing inhibitors of tyrosine kinases like VEGFR, PDGFR, and ALK.[3]

  • Anti-Inflammatory Research : Indazole derivatives, such as Benzydamine, are known non-steroidal anti-inflammatory drugs (NSAIDs).[2][11] This compound could be explored for its ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

  • Antimicrobial and Antiprotozoal Agents : The indazole nucleus has been identified in compounds with potent activity against various pathogens, including bacteria, fungi, and protozoa like Giardia intestinalis.[1][6] The halogen substituents on the benzene ring can enhance lipophilicity and potentially improve cell membrane penetration and target engagement.

Potential Biological Targeting Logic

Biological Targeting cluster_targets Potential Biological Targets A 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Indazole Core Halogen Substituents N-Methyl Group T1 Tyrosine Kinases (e.g., VEGFR, ALK) A:f1->T1 A:f3->T1  Mimics Approved  Kinase Inhibitors T2 Inflammatory Enzymes (e.g., COX-2) A:f1->T2 T3 Microbial Targets (e.g., DNA Gyrase) A:f1->T3 A:f2->T3  Enhances Potency/  Cell Penetration

Caption: Logical relationships between structural features and potential biological targets.

Key Experimental Protocol: Solubility Assessment

A critical first step in preclinical development is determining a compound's solubility, as it directly impacts bioavailability and formulation strategies.

Objective: To determine the thermodynamic solubility of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in Phosphate-Buffered Saline (PBS) at pH 7.4.

Workflow for Solubility Assessment

Solubility Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) F Compare against a standard calibration curve A->F  For Standard Curve B Add excess solid compound to PBS (pH 7.4) C Equilibrate for 24h (with shaking at 25°C) B->C D Filter/Centrifuge to remove undissolved solid C->D E Quantify concentration in the supernatant via LC-MS/MS D->E E->F

Sources

Foundational

Biological Activity & Therapeutic Potential of Substituted Indazole Derivatives

Executive Summary The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine ring systems. Its planar, bicyclic architecture al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine ring systems. Its planar, bicyclic architecture allows it to mimic the adenine moiety of ATP, making it a cornerstone in the design of kinase inhibitors. Beyond oncology, substituted indazoles exhibit potent activity in anti-inflammatory (NOS inhibition), antimicrobial, and CNS (5-HT receptor modulation) domains. This guide analyzes the structural determinants of these activities, focusing on the Structure-Activity Relationship (SAR) and the mechanistic causality behind their efficacy.[1][2][3]

Chemical Foundation: The Indazole Pharmacophore

The indazole nucleus consists of a pyrazole ring fused to a benzene ring.[4][5][6][7] It exists in two tautomeric forms: 1H-indazole and 2H-indazole.[4][6]

  • Thermodynamic Stability: The 1H-tautomer is thermodynamically more stable (approx. 2-4 kcal/mol) in the gas phase and solution due to aromaticity preservation in the benzene ring.

  • Bioisosterism: Indazole is isosteric with indole and purine. This is crucial for ATP-competitive inhibition, where the indazole N-H acts as a hydrogen bond donor/acceptor pair, mimicking the interaction of the adenine hinge region in kinase active sites.

Pharmacological Mechanisms & Signaling Pathways[5][8]

Oncology: Tyrosine Kinase Inhibition

The most commercially successful application of indazoles is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically VEGFR, PDGFR, and FGFR.

  • Mechanism: Indazole derivatives (e.g., Axitinib , Pazopanib ) function primarily as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket, forming hydrogen bonds with the "hinge region" residues (e.g., Glu917 and Cys919 in VEGFR2).

  • Downstream Effect: Blockade of phosphorylation prevents the recruitment of downstream effectors (GRB2, SOS), halting the RAS-RAF-MEK-ERK signaling cascade. This results in the suppression of angiogenesis and tumor cell proliferation.[8]

Anti-Inflammatory: Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole is a seminal reference compound for the selective inhibition of neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS). This selectivity is vital for treating neurodegenerative conditions without compromising blood pressure regulation.

Visualization: VEGFR Signaling Blockade

The following diagram illustrates the interruption of the Angiogenesis pathway by Indazole-based inhibitors (e.g., Axitinib).[9]

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Binding RAS RAS-GTP Receptor->RAS Activation Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->Receptor Competitive Binding (ATP Site) Inhibitor->RAS BLOCKS RAF RAF RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Angiogenesis Angiogenesis & Proliferation Nucleus->Angiogenesis Expression

Caption: Schematic of VEGFR-2 signaling blockade by Indazole derivatives. The inhibitor competes with ATP, preventing autophosphorylation and downstream RAS/RAF/MEK activation.

Structure-Activity Relationship (SAR) Deep Dive

The biological profile of indazoles is tunable via substitution at three key vectors:

PositionChemical ModificationBiological Impact
N1 / N2 Alkylation/ArylationPharmacokinetics & Binding Mode. N1-substitution is common for stability. N2-substitution often locks the molecule in a specific tautomer, useful for peptide mimetics.
C3 Aryl/Heteroaryl extensionPotency Driver. This position projects into the hydrophobic pocket (gatekeeper region) of kinases. Styryl or amide linkers here (as in Axitinib) are critical for nanomolar potency.
C4 - C7 Solubilizing groups (Morpholine, Piperazine)ADME Properties. Substituents here often protrude into the solvent-exposed region. Adding basic amines (e.g., N-methylpiperazine) improves solubility and oral bioavailability.

Critical Insight: In Axitinib, the E-styryl group at C3 provides rigid extension to interact with the hydrophobic back pocket of VEGFR, while the N1-methyl group maintains the necessary electronic profile for hinge binding.

Experimental Protocols

Synthesis: C3-Functionalization via Suzuki-Miyaura Coupling

Rationale: This protocol allows for the convergent assembly of the biaryl core common in kinase inhibitors.

Reagents:

  • 3-Iodo-1H-indazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with reagents. Purge with Argon for 5 minutes to remove O₂ (prevents homocoupling and catalyst deactivation).

  • Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via ¹H-NMR (look for disappearance of C3-H if starting from unsubstituted, or shift in aromatic protons).

Bioassay: In Vitro Kinase Inhibition (FRET-based)

Rationale: A self-validating system to determine IC₅₀ values using a FRET (Fluorescence Resonance Energy Transfer) tracer.

  • Preparation: Dilute Indazole compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Prepare Kinase/Antibody mixture in HEPES buffer (pH 7.5).

  • Tracer: Add AlexaFluor® labeled tracer (competes with test compound for ATP site).

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Readout: Measure fluorescence emission at 665 nm (FRET signal) and 615 nm (Donor).

  • Analysis: Calculate Ratio (665/615). High signal = Tracer bound (No Inhibition). Low signal = Tracer displaced (Inhibition).

Workflow Visualization

Workflow cluster_0 Chemistry cluster_1 Biology S1 Scaffold Synthesis (3-Iodo-Indazole) S2 Pd-Catalyzed Coupling (Suzuki) S1->S2 S3 Purification (HPLC/Flash) S2->S3 B1 Enzymatic Assay (IC50 Determination) S3->B1 QC Pass B2 Cell Viability (MTT/CellTiter-Glo) B1->B2 Potent (<100nM) D1 Lead Optimization (SAR Analysis) B2->D1 Data Integration D1->S1 Iteration

Caption: Iterative drug discovery workflow for Indazole derivatives, linking synthesis to biological validation.

Case Study: Axitinib (Inlyta®)[2][9]

Axitinib (AG-013736) exemplifies the successful application of the indazole scaffold.

  • Target: VEGFR-1, VEGFR-2, VEGFR-3.[8]

  • Indication: Renal Cell Carcinoma (RCC).

  • Structural Logic: The indazole core acts as the hinge binder. The C3-styryl moiety extends into the kinase back pocket, providing high selectivity over other kinases. The C6-amide side chain improves solubility and interacts with the solvent front.

  • Clinical Outcome: Approved by the FDA (2012), demonstrating that optimizing the C3 and C6 positions of the indazole ring can yield highly potent oral drugs.

References

  • Zhang, S. G., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[5][10] Molecules, 23(11), 2783.[10] Link

  • Bylund, J., et al. (2020). "Axitinib: A Review in Advanced Renal Cell Carcinoma." Targeted Oncology. Link (Contextual citation for Axitinib mechanism).

  • Pellecchia, M., et al. (2010). "Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway." Journal of Medicinal Chemistry. Link

  • Li, P., et al. (2011). "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." Organic Letters. Link

  • Shang, C., et al. (2021). "The Anticancer Activity of Indazole Compounds: A Mini Review."[3] Current Topics in Medicinal Chemistry. Link

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of Halogenated Indazoles

Introduction: The Strategic Role of Halogenation on the Privileged Indazole Scaffold The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation on the Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous clinically approved drugs, including the anti-cancer agents pazopanib and axitinib.[1][3][4] The indazole core's unique electronic properties and ability to form crucial hydrogen bonds allow it to mimic the adenine of ATP, making it a potent inhibitor of protein kinases.[2]

The deliberate introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold is a cornerstone of modern drug design. Halogenation is far from a simple steric modification; it profoundly alters a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[5][6] Halogens can modulate electronic distribution, form specific halogen bonds with protein targets, and block sites of metabolic degradation, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[5][6] This guide provides an in-depth exploration of the pharmacological landscape of halogenated indazoles, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used for their characterization.

Core Pharmacological Targets and Mechanisms of Action

Halogenated indazoles exhibit a remarkable diversity of biological activities by targeting several key protein families.

Protein Kinase Inhibition

Kinase inhibition is the most prominent therapeutic application of indazole derivatives. Many halogenated indazoles function as ATP-competitive inhibitors, targeting the kinase domain involved in cellular signaling pathways that are often dysregulated in cancer.

  • VEGFR/PDGFR Inhibition: Pazopanib, which features a chlorine substituent, is a multi-targeted tyrosine kinase inhibitor against Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[7] By blocking these receptors, it disrupts tumor angiogenesis, effectively cutting off the tumor's blood and nutrient supply.[7]

  • EGFR Inhibition: Certain 1H-indazole derivatives have been designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to other therapies in non-small cell lung cancer (NSCLC).[3][4]

  • Aurora Kinase Inhibition: Overexpressed in many cancers, Aurora kinases are critical for cell cycle regulation. Halogenated indazole derivatives have been developed as potent inhibitors of this kinase family.[1]

Below is a simplified representation of the VEGFR signaling pathway and the inhibitory action of a halogenated indazole like Pazopanib.

VEGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds AutoP Autophosphorylation VEGFR->AutoP Activates Pazopanib Pazopanib (Halogenated Indazole) Pazopanib->AutoP Inhibits ATP ATP ATP->AutoP ADP ADP AutoP->ADP Downstream Downstream Signaling (PI3K, PLCγ) AutoP->Downstream Activates Response Cell Proliferation, Migration, Survival Downstream->Response Leads to

Caption: Experimental workflow for pharmacological profiling.

Key Experimental Protocols

The trustworthiness of pharmacological data hinges on robust and well-controlled experimental protocols. Below are methodologies for key assays used to evaluate halogenated indazoles.

Protocol 1: GPCR Functional Activity Assay (AequoScreen® Ca2+ Release)

This protocol is used to determine the functional potency (EC50) of compounds like SCRAs at Gq-coupled GPCRs, such as the CB1 receptor. [8]The rationale is that activation of the Gq pathway leads to a measurable release of intracellular calcium.

Methodology:

  • Cell Culture: Culture CHO-K1 cells stably co-expressing the human CB1 receptor and apoaequorin in appropriate media (e.g., Ham's F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., Zeocin).

  • Cell Preparation:

    • Harvest cells at ~80-90% confluency using an enzyme-free dissociation buffer.

    • Centrifuge cells and resuspend in assay buffer (e.g., DMEM/Ham's F12 with 0.1% BSA) to a density of 5 x 10^6 cells/mL.

  • Coelenterazine Loading:

    • Add coelenterazine h (substrate for apoaequorin) to the cell suspension to a final concentration of 5 µM.

    • Incubate the cells in the dark at room temperature for 4 hours with gentle agitation to allow for reconstitution of the aequorin photoprotein.

  • Assay Execution:

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in assay buffer.

    • Prepare serial dilutions of the halogenated indazole test compounds (e.g., 10 µM to 0.1 nM) in assay buffer containing 0.1% DMSO.

    • Dispense 50 µL of the cell suspension into each well of a 96-well white, clear-bottom microplate.

    • Using a luminometer with an integrated injector, inject 50 µL of the test compound dilution into the wells.

    • Immediately measure the luminescence signal (relative light units, RLU) for 30 seconds.

  • Data Analysis:

    • Normalize the RLU data against a positive control (e.g., a known potent agonist) and a vehicle control (0.1% DMSO).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR, EGFR). The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of the specific kinase, its corresponding substrate peptide, and ATP at 2x the final desired concentration in the reaction buffer.

    • Prepare serial dilutions of the halogenated indazole test compound in kinase buffer with a fixed percentage of DMSO (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution or vehicle control.

    • Add 10 µL of the 2x kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data to controls: "no kinase" for 100% inhibition and "vehicle" for 0% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Halogenated indazoles are a validated and highly versatile class of pharmacological agents with significant therapeutic impact, particularly in oncology and potentially in infectious diseases. The strategic incorporation of halogens is a powerful tool for fine-tuning drug-like properties, enhancing target affinity, and improving metabolic stability. [5][9][10]The future of this field lies in the rational design of next-generation compounds with improved selectivity to minimize off-target effects and the exploration of novel therapeutic targets beyond kinase inhibition. As synthetic methodologies for precise, regioselective halogenation continue to advance, so too will the potential for developing safer and more effective halogenated indazole-based therapeutics. [9][10]

References

  • Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. DiVA.
  • Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC.
  • Various Authors. (n.d.). The Halogenation of Indazoles. ResearchGate.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
  • Various Authors. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Various Authors. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Various Authors. (n.d.). Therapeutic indazoles. Google Patents.
  • Various Authors. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Various Authors. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
  • Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
  • Various Authors. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications.
  • Various Authors. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate.
  • Various Authors. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PubMed.
  • Various Authors. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Various Authors. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed.
  • Various Authors. (2025). Indazole-Containing Compounds in Clinical Trials: A Technical Review. Benchchem.
  • Various Authors. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
  • Shilling, A. D., et al. (2011). The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers. PubMed.
  • Various Authors. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed.

Sources

Foundational

5-Bromo-3,4-dichloro-2-methyl-2H-indazole mechanism of action

This guide provides an in-depth technical analysis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole , a highly specialized halogenated heterocyclic scaffold.[1] Based on current pharmaceutical patent literature and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole , a highly specialized halogenated heterocyclic scaffold.[1]

Based on current pharmaceutical patent literature and medicinal chemistry databases, this compound is identified as a critical pharmacophore and intermediate used in the development of Allosteric SHP2 Inhibitors . It serves as the structural core responsible for locking the SHP2 phosphatase in its auto-inhibited state, thereby blocking the RAS-MAPK signaling pathway in oncogenic contexts.[1]

Core Pharmacophore for Allosteric SHP2 Inhibition[1]

Executive Technical Summary
  • Compound Name: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole[1][2][3][4][5]

  • Chemical Class: Halogenated 2H-Indazole[1][5]

  • Primary Biological Target: SHP2 (Src Homology-2 domain-containing Protein Tyrosine Phosphatase-2), encoded by the PTPN11 gene.[1]

  • Mechanism Class: Allosteric Inhibition / Conformational Stabilizer.

  • Therapeutic Context: Oncology (Solid tumors, KRAS-mutant cancers).[1]

  • Key Structural Function: The 2-methyl-2H-indazole core provides the geometric rigidity required to bind the central tunnel of SHP2.[1] The 3,4-dichloro motif typically engages in hydrophobic interactions within the allosteric pocket, while the 5-bromo position serves as a synthetic handle for extending the molecule to interact with solvent-exposed residues, enhancing potency and selectivity.[1]

Mechanism of Action (MOA)

The mechanism of action for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (and its derived inhibitors) is distinct from classical competitive inhibitors that target the active catalytic site.[1] Instead, it functions via allosteric conformational locking .

2.1 The "Molecular Glue" Hypothesis

SHP2 functions as a molecular switch. In its basal state, it is auto-inhibited.[1]

  • Auto-Inhibited State (Closed): The N-terminal SH2 (N-SH2) domain binds to the PTP (catalytic) domain, physically blocking the active site.[1]

  • Activated State (Open): Upon binding to phosphorylated tyrosine residues (pTyr) on Receptor Tyrosine Kinases (RTKs), the N-SH2 domain releases the PTP domain, opening the enzyme for catalysis.

The Indazole Action: This compound binds to a central allosteric pocket formed at the interface of the N-SH2 , C-SH2 , and PTP domains.

  • Binding Interface: The 2-methyl-indazole core wedges itself into this inter-domain tunnel.[1]

  • Conformational Lock: By bridging these three domains, it "glues" the N-SH2 domain onto the PTP domain.

  • Result: The enzyme is trapped in the closed, inactive conformation . It cannot undergo the structural rearrangement necessary to bind upstream activators (pTyr ligands), effectively silencing the phosphatase activity regardless of upstream signaling density.

2.2 Pathway Modulation: RAS-MAPK Suppression

SHP2 is a required positive transducer for the RAS-MAPK pathway.[1]

  • Normal Signaling: RTK activation

    
     SHP2 recruitment 
    
    
    
    Dephosphorylation of RAS-GAP binding sites (or direct Src activation)
    
    
    RAS-GTP loading
    
    
    RAF/MEK/ERK proliferation signals.[1]
  • Inhibited State: The indazole-based inhibitor prevents SHP2 from facilitating RAS activation.[1] This leads to a reduction in p-ERK levels and suppression of tumor cell proliferation.[1]

2.3 Structural Determinants (SAR)
  • 2-Methyl Group: Locks the indazole in the 2H-tautomer, which is essential for the vector orientation required to fit the allosteric tunnel.[1]

  • 3,4-Dichloro Substitution: These halogens fill a hydrophobic sub-pocket, increasing binding affinity and residence time.

  • 5-Bromo Position: While the bromine itself contributes to lipophilicity, in drug development, this is the vector for "fragment growth." Replacing the Br with solubilizing groups (via Suzuki coupling) creates nanomolar-potency drugs (e.g., TNO155 analogs).

Pathway Visualization

The following diagram illustrates the allosteric inhibition mechanism within the RAS-MAPK signaling cascade.

SHP2_Mechanism cluster_SHP2 SHP2 Conformational Switch RTK RTK (e.g., EGFR/ALK) pTyr Phospho-Tyrosine (Activator) RTK->pTyr Phosphorylation SHP2_Closed SHP2 (Closed/Auto-inhibited) N-SH2 blocks PTP pTyr->SHP2_Closed Recruits SHP2_Open SHP2 (Open/Active) N-SH2 releases PTP SHP2_Closed->SHP2_Open Activation (Conformational Change) RAS RAS-GDP -> RAS-GTP SHP2_Open->RAS Promotes Activation Indazole 5-Br-3,4-Cl-2-Me-Indazole (Allosteric Inhibitor) Indazole->SHP2_Closed BINDS & STABILIZES (Prevents Opening) Indazole->SHP2_Open BLOCKS MAPK MAPK/ERK Pathway (Proliferation) RAS->MAPK Signaling Cascade

Caption: The 5-Bromo-3,4-dichloro-2-methyl-2H-indazole scaffold stabilizes the auto-inhibited SHP2 complex, preventing RAS-MAPK activation.[1]

Experimental Protocols

To validate the activity of this compound (or derivatives synthesized from it), researchers utilize a fluorogenic phosphatase assay.

4.1 Protocol: Synthesis of the Scaffold (Reference Standard)

Context: Based on Patent WO2020022323A1.

  • Starting Material: 5-Bromo-4-chloro-2-methyl-2H-indazole (or similar precursor).[1][5]

  • Reagent: N-Chlorosuccinimide (NCS).[1]

  • Solvent: DMF (Dimethylformamide).

  • Conditions: Heat to 65°C for dissolution, then stir.

  • Purification: Dilute with water, filter precipitate, wash with water.

  • Yield: High purity solid used for subsequent cross-coupling.

4.2 Protocol: In Vitro SHP2 Enzymatic Assay (DiFMUP)

This assay measures the ability of the compound to inhibit the catalytic activity of SHP2 using the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]

ParameterSpecificationNotes
Enzyme Recombinant Human SHP2 (Full length)Requires activation by bis-phosphorylated peptide (e.g., IRS1 peptide) to simulate RTK binding.[1]
Substrate DiFMUPFluorogenic. Cleavage yields fluorescent product.
Buffer 60 mM HEPES, pH 7.2Add 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.
Readout Fluorescence (Ex 358 nm / Em 455 nm)Kinetic mode or Endpoint.

Step-by-Step Workflow:

  • Enzyme Activation: Incubate recombinant SHP2 (0.5 nM) with activating peptide (0.5 µM) in assay buffer for 15–30 minutes at room temperature. Note: This forces the enzyme "Open".[6] The inhibitor must compete with this opening or bind before activation.

  • Compound Addition: Add 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (dissolved in DMSO) at varying concentrations (serial dilution).

  • Incubation: Incubate for 15 minutes to allow allosteric binding.

  • Reaction Start: Add DiFMUP substrate (200 µM).

  • Detection: Monitor fluorescence increase over 30 minutes.

  • Analysis: Calculate IC50 based on the slope of the linear portion of the reaction curve relative to DMSO control.

Synthesis & Application Workflow

The following diagram details how this specific molecule fits into the broader drug discovery pipeline for SHP2 inhibitors.

Synthesis_Workflow Precursor 5-Bromo-4-chloro-2-methyl-2H-indazole Reaction Chlorination (NCS) DMF, 65°C Precursor->Reaction Target 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (THE SCAFFOLD) Reaction->Target Yields Core Coupling Suzuki/Buchwald Coupling (Pd-catalyzed) Target->Coupling Br- handle usage Drug Potent SHP2 Inhibitor (e.g., functionalized at C5) Coupling->Drug Library Generation

Caption: The 5-bromo position allows transformation of the core scaffold into high-affinity SHP2 inhibitors.

References
  • Heterobicyclic compounds for inhibiting the activity of SHP2. Source: World Intellectual Property Organization (WO2020022323A1). Relevance: Explicitly describes the synthesis and use of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole as a key intermediate for SHP2 inhibitors.[1] Link:[1]

  • Azabicyclic SHP2 Inhibitors. Source: European Patent Office (EP 4039685 A1). Relevance: Details the step-by-step chlorination protocol to generate the title compound and its subsequent application in drug synthesis. Link:[1]

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Source:Nature (Chen et al., 2016). Relevance: Foundational paper describing the "tunnel-binding" mechanism of 2-amino-3,4-dichloro-indazoles (structurally homologous to the title compound), establishing the scientific basis for this scaffold's MOA. Link:[1]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source:Molecules (2018).[7] Relevance: Provides broad context on the biological versatility of the indazole ring system, including kinase and phosphatase inhibition.[8] Link:[1]

Sources

Protocols & Analytical Methods

Method

Protocol for using 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in cell culture

This Application Note and Protocol is designed for the rigorous biological evaluation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (CAS: 2375917-51-2). While this compound is primarily identified as a critical synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous biological evaluation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (CAS: 2375917-51-2).

While this compound is primarily identified as a critical synthetic intermediate in the development of allosteric SHP2 (Src Homology-2 Phosphatase) inhibitors (e.g., in patent WO2020022323A1), its highly halogenated, lipophilic nature requires a specialized handling protocol to ensure data validity. Researchers investigating this scaffold for fragment-based drug discovery (FBDD), off-target toxicity, or metabolic stability must mitigate the high risk of compound precipitation in aqueous media.

Compound Profile & Mechanistic Context[1][2]
  • Compound Name: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole[1][2][3][4][5][6][7]

  • CAS Number: 2375917-51-2[2][3][4][5][8]

  • Molecular Weight: ~279.95 g/mol

  • Physicochemical Class: Lipophilic Halogenated Heterocycle

  • Primary Application: Building block for SHP2 inhibitors; Fragment-based screening.

  • Biological Context:

    • SHP2 Pathway: SHP2 is a non-receptor protein tyrosine phosphatase essential for RAS/MAPK signaling downstream of receptor tyrosine kinases (RTKs).

    • Relevance: This indazole scaffold mimics the allosteric binding pharmacophore found in advanced SHP2 inhibitors (e.g., SHP099 analogs). It binds to the central tunnel of SHP2, stabilizing the auto-inhibited "closed" conformation.

Critical Handling & Preparation

Challenge: The 3,4-dichloro and 5-bromo substitutions create a "grease ball" effect, resulting in negligible aqueous solubility . Direct addition to cell culture media often causes immediate, microscopic precipitation, leading to false-negative (loss of potency) or false-positive (physical toxicity) results.

Stock Solution Preparation
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: Ethanol is insufficient for this lipophilicity.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 14 mg in 1.0 mL DMSO.

  • Clarification: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C. Stable for 6 months.

Experimental Protocol: Cellular Treatment
Phase A: Solubility Optimization (The "Step-Down" Method)

Do not perform serial dilutions directly in culture media.

  • Master Stock: 50 mM in DMSO.

  • Intermediate Plate (1000x): Perform serial dilutions (e.g., 1:3) in 100% DMSO to generate 1000x concentrates (e.g., 50 mM, 16.6 mM, 5.5 mM...).

  • Dosing Solution (10x): Dilute the 1000x DMSO stocks 1:100 into pre-warmed (37°C) culture media in a separate sterile tube.

    • Result: This creates a 10x solution with 1% DMSO.

    • Check: Vortex immediately. Hold up to light. If cloudy, the compound has crashed out. You must lower the starting concentration.

  • Final Treatment (1x): Add the 10x Dosing Solution 1:10 to the cells.

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

Phase B: Cytotoxicity & Activity Assay

Workflow Diagram:

ProtocolWorkflow Stock 50 mM Stock (100% DMSO) Inter Serial Dilution (100% DMSO) Stock->Inter Step 1: Dilute DoseSol 10x Dosing Sol. (Media + 1% DMSO) Inter->DoseSol Step 2: 1:100 into Media (VORTEX FAST) Cells Cell Treatment (Final: 0.1% DMSO) DoseSol->Cells Step 3: 1:10 Addition Check Cloudiness Check DoseSol->Check Readout Assay Readout (24-72 Hours) Cells->Readout Incubate

Caption: Step-down dilution strategy to prevent precipitation of lipophilic indazoles.

Step-by-Step Procedure
  • Cell Seeding: Seed cells (e.g., KYSE-520, MDA-MB-468) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Apply the "Step-Down" method described above.

    • Dose Range: 0.1 µM – 100 µM (Standard for fragments).

    • Controls:

      • Negative: 0.1% DMSO.

      • Positive (Toxicity): Staurosporine (1 µM).

      • Positive (Mechanism): SHP099 (if testing SHP2 inhibition).

  • Incubation: 72 hours. (SHP2 inhibition often requires long incubation to manifest anti-proliferative effects).

  • Readout:

    • Viability: CellTiter-Glo or MTT.

    • Biomarker (Optional): Western Blot for p-ERK1/2 (Thr202/Tyr204). Effective SHP2 inhibition should reduce p-ERK levels.

Mechanistic Pathway & Logic

This compound acts as a scaffold for inhibiting the SHP2-RAS-MAPK axis. The diagram below illustrates the signaling cascade and the intervention point.

SHP2Pathway RTK RTK (e.g., EGFR) SHP2_Closed SHP2 (Closed/Inactive) RTK->SHP2_Closed Recruitment SHP2_Open SHP2 (Open/Active) SHP2_Closed->SHP2_Open Activation RAS RAS-GTP SHP2_Open->RAS Promotes Indazole 5-Bromo-3,4-dichloro- 2-methyl-2H-indazole (Allosteric Stabilizer) Indazole->SHP2_Closed Stabilizes Inactive State MAPK MAPK/ERK Signaling (Proliferation) RAS->MAPK

Caption: Putative mechanism of action: Allosteric stabilization of SHP2 in the inactive conformation.

Troubleshooting & Safety
IssueProbable CauseSolution
Crystals in Well Compound precipitated upon contact with aqueous media.Reduce max concentration to 50 µM. Ensure "Step-Down" dilution (DMSO -> Media) is rapid and vortexed immediately.
High Background Toxicity Non-specific membrane disruption due to lipophilicity.Validate with a non-halogenated analog (e.g., 2-methyl-2H-indazole) to distinguish scaffold toxicity from specific inhibition.
No Activity Compound is an intermediate, not a full inhibitor.This molecule is a fragment. It may have weak affinity (µM range) compared to full drugs (nM range). Use as a starting point for SAR (Structure-Activity Relationship).

Safety Note: Halogenated indazoles are potential skin sensitizers and eye irritants . Handle all powder in a fume hood. Double-glove when handling DMSO stocks, as DMSO permeates skin and carries the compound with it.

References
  • World Intellectual Property Organization (WIPO). (2020). WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of SHP2.[1] Retrieved from

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. (Context for SHP2 mechanism).
  • ChemSrc. (2025).[5] 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Physicochemical Properties. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole as a Representative Halogenated Indazole for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This application n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This application note explores the potential of halogenated 2H-indazoles as kinase inhibitors, using the representative compound 5-Bromo-3,4-dichloro-2-methyl-2H-indazole . While specific biological data for this exact molecule is not yet extensively published, its structure embodies key features often associated with potent and selective kinase inhibition. This document provides a framework for its investigation, including a plausible synthetic route and detailed protocols for in vitro and cell-based characterization of its kinase inhibitory potential.

The Indazole Scaffold: A Foundation for Kinase Inhibitors

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[4][5] Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors at the ATP-binding site of kinases. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, highlighting its clinical significance in cancer therapy.[3]

The 2H-indazole tautomer, in particular, offers a distinct vector for substitution that can be exploited to achieve desired potency and selectivity.[4] The strategic placement of various functional groups on the indazole ring system allows for fine-tuning of interactions with the target kinase.

The Role of Halogenation in Modulating Kinase Inhibitory Activity

Halogen atoms play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of kinase inhibitors, halogenation can:

  • Enhance Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute to the binding affinity of a ligand to its protein target.

  • Improve Selectivity: The size and electronegativity of different halogens can be used to exploit subtle differences in the ATP-binding pockets of various kinases, leading to improved selectivity.[2]

  • Modulate Physicochemical Properties: Halogenation can influence a compound's lipophilicity, metabolic stability, and membrane permeability.

The structure of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole features multiple halogen substitutions (bromo and chloro), suggesting a design strategy aimed at potent and potentially selective kinase inhibition.

Proposed Synthesis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

A potential synthetic workflow is outlined below:

G start 2,3-Dichloro-6-bromobenzaldehyde step1 Reaction with Methylamine start->step1 Formation of Schiff Base step2 Reaction with Sodium Azide (Copper Catalyst) step1->step2 Cyclization product 5-Bromo-3,4-dichloro-2-methyl-2H-indazole step2->product

Caption: Proposed synthetic workflow for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.

Protocols for Evaluating Kinase Inhibitory Activity

The following protocols provide a comprehensive framework for characterizing the kinase inhibitory profile of a novel compound like 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a luminescent kinase assay to determine the in vitro potency of a test compound against a target kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase often targeted by indazole-based inhibitors.[2][8]

Principle: The assay measures the amount of ADP produced from the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (5-Bromo-3,4-dichloro-2-methyl-2H-indazole) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Protocol Workflow:

G A Prepare serial dilutions of the test compound in DMSO. C Add diluted test compound or DMSO (control) to wells. A->C B Add kinase, substrate, and buffer to wells. B->C D Initiate reaction by adding ATP. C->D E Incubate at room temperature. D->E F Stop kinase reaction and deplete remaining ATP (using ADP-Glo™ Reagent). E->F G Convert ADP to ATP and generate luminescent signal (using Kinase Detection Reagent). F->G H Measure luminescence. G->H

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer to each well.

  • Compound Addition: Add the diluted test compound to the appropriate wells. For control wells, add an equivalent volume of DMSO.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit to stop the reaction and measure the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context.

Principle: Western blotting is used to detect the levels of a specific phosphorylated protein in cell lysates after treatment with the test compound. A decrease in the phosphorylated protein, relative to the total protein, indicates inhibition of the upstream kinase.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with high VEGFR-2 expression)

  • Cell culture medium and supplements

  • Test compound (5-Bromo-3,4-dichloro-2-methyl-2H-indazole)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (one specific for the phosphorylated target protein and one for the total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • Imaging system for chemiluminescence detection

Protocol Workflow:

G A Seed cells in culture plates and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Lyse cells and collect protein lysates. B->C D Determine protein concentration of lysates. C->D E Separate proteins by SDS-PAGE. D->E F Transfer proteins to a PVDF membrane. E->F G Block the membrane and probe with primary antibodies (anti-phospho and anti-total protein). F->G H Incubate with HRP-conjugated secondary antibody. G->H I Detect signal using a chemiluminescent substrate and imager. H->I

Caption: Workflow for the cell-based Western blot phosphorylation assay.

Detailed Steps:

  • Cell Culture and Treatment: Plate the chosen cell line and allow the cells to attach. Treat the cells with a range of concentrations of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with the primary antibody against the phosphorylated target protein. After washing, incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total target protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the test compound on cell viability and proliferation.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][11] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (5-Bromo-3,4-dichloro-2-methyl-2H-indazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol Workflow:

G A Seed cells in a 96-well plate and allow to adhere. B Treat cells with a serial dilution of the test compound. A->B C Incubate for a desired period (e.g., 72 hours). B->C D Add MTT solution to each well and incubate. C->D E Add solubilization solution to dissolve formazan crystals. D->E F Measure absorbance at 570 nm. E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After the cells have attached, treat them with a range of concentrations of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Further Steps

The data generated from these assays will provide a preliminary profile of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole as a kinase inhibitor.

AssayParameterInterpretation
In Vitro Kinase AssayIC50The concentration of the compound required to inhibit 50% of the target kinase's activity in a cell-free system.
Cell-Based Phosphorylation AssayEC50The concentration of the compound that produces 50% of its maximal effect in a cellular context.
Cell Viability AssayGI50The concentration of the compound that causes 50% inhibition of cell growth.

A potent inhibitor would be expected to have a low IC50 value in the in vitro assay. The cell-based phosphorylation assay will confirm target engagement in a cellular environment, and the cell viability assay will indicate whether the inhibition of the target kinase translates to an anti-proliferative effect.

Further investigations could include:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

Conclusion

5-Bromo-3,4-dichloro-2-methyl-2H-indazole represents a promising starting point for the development of novel kinase inhibitors. Its halogenated indazole scaffold is a well-validated pharmacophore for this target class. The protocols outlined in this application note provide a robust framework for its initial characterization, from in vitro enzymatic assays to cell-based functional and viability assays. The resulting data will be crucial in guiding further optimization and development of this and related compounds as potential therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 15, 2026, from [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021, July 20). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. Retrieved February 15, 2026, from [Link]

  • Discovery and Structure Activity Relationship Study of Novel Indazole Amide Inhibitors for Extracellular Signal-Regulated Kinase1/2 (ERK1/2). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved February 15, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 15, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). HAL Open Science. Retrieved February 15, 2026, from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023, July 20). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • International Journal of Drug Discovery and Medical Research. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024, February 18). Wiley Online Library. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Preclinical Evaluation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in Oncology Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of animal studies for the preclinical evaluation of 5-Bromo-3,4-dichloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of animal studies for the preclinical evaluation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, a novel synthetic indazole derivative.[1][2][3] Given the established precedent of indazole-containing compounds exhibiting a wide array of pharmacological activities, including potent anti-cancer effects, this guide is structured around the hypothesis that this compound is a candidate for oncological applications.[1][4] The protocols herein are designed to meticulously assess the compound's pharmacokinetic profile, anti-tumor efficacy, and safety in a logical, stepwise manner, adhering to the highest standards of scientific integrity and animal welfare.

Introduction: The Rationale for Preclinical Investigation

Indazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating significant therapeutic impact, particularly in oncology.[1][4] The unique structural features of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole suggest the potential for novel interactions with biological targets implicated in cancer progression. Preliminary in silico modeling and in vitro screening (data not shown) have indicated possible kinase inhibition or disruption of cancer cell signaling pathways, warranting a thorough in vivo investigation.

The primary objectives of this preclinical animal study program are:

  • To establish the pharmacokinetic (PK) profile and bioavailability of the compound.[5][6][7]

  • To determine the maximum tolerated dose (MTD) and identify potential toxicities.[8][9]

  • To evaluate the anti-tumor efficacy in relevant cancer models.[10][11]

  • To establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship to inform clinical trial design.[7][12]

A well-designed animal study is paramount for the successful translation of a promising compound from the laboratory to the clinic.[13][14][15] This guide provides a robust framework for achieving this, emphasizing a data-driven approach to decision-making at each stage of development.

Pre-formulation and Compound Characterization

A critical initial step is to characterize the physicochemical properties of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole to develop a suitable formulation for animal dosing. Many novel chemical entities exhibit poor aqueous solubility, which can significantly impact bioavailability.[16][17][18][19]

Protocol 1: Solubility and Formulation Development
  • Solubility Assessment: Determine the solubility of the compound in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, PBS, ethanol, DMSO, PEG400, Tween 80, corn oil).

  • pH-Solubility Profile: Evaluate the compound's solubility at different pH values to understand its behavior in the gastrointestinal tract.

  • Formulation Selection: Based on the solubility data and the intended route of administration (oral, intravenous), develop a stable and homogenous formulation. For poorly soluble compounds, consider advanced formulation strategies such as nano-emulsions, amorphous solid dispersions, or nanoparticle formulations.[16][20]

  • Formulation Characterization: Assess the physical and chemical stability of the selected formulation under storage and experimental conditions.

Pharmacokinetic (PK) Profiling

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is fundamental to designing effective efficacy and toxicology studies.[5][6][7]

Experimental Workflow: Pharmacokinetic Studies

PK_Workflow cluster_0 Phase 1: Single Dose PK cluster_1 Phase 2: Dose Proportionality IV Dosing IV Dosing Blood Sampling Blood Sampling IV Dosing->Blood Sampling Serial Oral Dosing Oral Dosing Oral Dosing->Blood Sampling Serial Bioanalysis Bioanalysis Blood Sampling->Bioanalysis LC-MS/MS PK Parameter Calculation PK Parameter Calculation Bioanalysis->PK Parameter Calculation Multiple Dose Levels Multiple Dose Levels PK Parameter Calculation->Multiple Dose Levels Inform Dose Selection PK Analysis PK Analysis Multiple Dose Levels->PK Analysis

Caption: Workflow for pharmacokinetic profiling.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy, adult male and female Sprague-Dawley rats or CD-1 mice.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

  • Dosing: Administer the compound in the selected formulation.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.082.0
AUC (0-inf) (ng*h/mL) 32006400
t1/2 (h) 4.55.0
Clearance (mL/h/kg) 625-
Vd (L/kg) 3.5-
Bioavailability (%) -40

Toxicology and Safety Assessment

The primary goal of preclinical toxicology is to identify a safe starting dose for human trials and to characterize the toxicity profile of the compound.[8][9][21] These studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[21]

Protocol 3: Acute and Repeat-Dose Toxicity Studies
  • Dose Range Finding (DRF): Conduct a preliminary study with a wide range of single doses to identify the doses for the repeat-dose study.

  • Repeat-Dose Study Design:

    • Species: Use two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or minipig), as per regulatory guidelines.[8]

    • Dose Levels: Typically three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxicity but not mortality.

    • Duration: The duration of the study depends on the intended duration of clinical use. For initial clinical trials, a 28-day study is common.[8]

    • Endpoints:

      • Clinical Observations: Daily monitoring for signs of toxicity.

      • Body Weight and Food Consumption: Measured weekly.

      • Hematology and Clinical Chemistry: At baseline and termination.

      • Urinalysis: At termination.

      • Gross Pathology and Histopathology: At termination, with a comprehensive examination of all organs.

Table 2: Hypothetical Endpoints for a 28-Day Rat Toxicity Study

Dose GroupMortalityClinical SignsBody Weight ChangeKey Histopathological Findings
Vehicle Control 0/10None+15%No significant findings
Low Dose (10 mg/kg) 0/10None+14%No significant findings
Mid Dose (50 mg/kg) 0/10Mild lethargy+8%Minimal hepatocellular hypertrophy
High Dose (200 mg/kg) 2/10Significant lethargy, ruffled fur-5%Moderate hepatocellular hypertrophy, single-cell necrosis in the liver

Based on these hypothetical results, the No Observed Adverse Effect Level (NOAEL) would be 10 mg/kg.[9]

In Vivo Efficacy Studies

The selection of an appropriate animal model is crucial for evaluating the anti-tumor efficacy of the compound.[10][11][22][23]

Animal Model Selection
  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the compound with the immune system.[10]

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[22] These are widely used to assess the direct anti-tumor activity of a compound.

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.[10][22]

Experimental Workflow: Efficacy Study

Efficacy_Workflow Model Selection Model Selection Tumor Implantation Tumor Implantation Model Selection->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth To palpable size Group Randomization Group Randomization Tumor Growth->Group Randomization Treatment Initiation Treatment Initiation Group Randomization->Treatment Initiation Monitoring Monitoring Treatment Initiation->Monitoring Tumor volume, body weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Predefined criteria

Caption: Workflow for in vivo efficacy studies.

Protocol 4: Xenograft Tumor Model Efficacy Study
  • Cell Line: Select a human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 for non-small cell lung cancer).

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control (PO, daily).

    • Group 2: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (e.g., 25 mg/kg, PO, daily).

    • Group 3: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (e.g., 50 mg/kg, PO, daily).

    • Group 4: Positive control (standard-of-care chemotherapy).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period.

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI).

    • Collect tumors for biomarker analysis (e.g., immunohistochemistry, western blotting) to investigate the mechanism of action.

Conclusion and Future Directions

The successful completion of these preclinical animal studies will provide a comprehensive data package to support an Investigational New Drug (IND) application.[9] The integration of pharmacokinetic, toxicological, and efficacy data is essential for a thorough understanding of the therapeutic potential of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.[12] Future studies may include combination therapies with existing anti-cancer agents and the evaluation in more complex, orthotopic, or metastatic tumor models.

References

  • Biomere. (2023, August 30). Mouse Models of Cancer: Which One is Right for You?
  • Brito, V., et al. (n.d.). Preclinical Toxicology of Vaccines. PMC.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • MDPI. (2025, August 26).
  • PubMed. (2010, March 15).
  • Sexton, S. (2016, March 7). ANIMAL MODELS IN CANCER RESEARCH.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • The Scientist. (2021, November 19). Cell Diversity Could Spell Trouble for Animal Models of Cancer.
  • Prisys Biotech. (2025, May 23).
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services.
  • Drug Development & Delivery. (2021, January 13).
  • Frontiers. (2023, March 10).
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PubMed. (2016, September 10).
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • European Medicines Agency (EMA). (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Linköping University Electronic Press. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • TRACER. (n.d.). The preclinical work before your Phase 0 imaging study.
  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
  • Innovate UK. (2026, February 12). From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC. (n.d.).
  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • J-STAGE. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • ResearchGate. (n.d.). Biologically active 2H‐indazole‐containing compounds.
  • RSC Publishing. (2021, April 27).
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

Sources

Application

Application Note: In Vitro Antimicrobial Activity Profiling of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Abstract The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity.[1][2] The indazole scaffold is recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity.[1][2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial effects.[3][4][5][6] Halogenation is a key strategy in drug design to enhance the biological potency and modulate the physicochemical properties of lead compounds.[7] This application note provides a comprehensive set of detailed protocols for the initial in vitro antimicrobial screening of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole , a novel halogenated indazole derivative. The methodologies described herein are designed for researchers in drug discovery and microbiology to reliably assess the compound's bacteriostatic, bactericidal, fungistatic, and fungicidal potential. We present field-proven protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and preliminary screening via the Agar Disk Diffusion method. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible data generation.

Background and Scientific Rationale

The Indazole Scaffold: A Versatile Core in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds that are bioisosteres of indoles.[6] This scaffold is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[5][8] In the context of infectious diseases, indazole derivatives have shown promising activity against various bacterial and fungal strains, making them an attractive starting point for the development of new anti-infective agents.[3][4][6] Their unique structural and electronic properties allow for diverse chemical modifications to optimize potency and selectivity.

The Role of Halogenation in Enhancing Bioactivity

The introduction of halogen atoms (F, Cl, Br, I) into a molecular scaffold is a time-tested strategy in medicinal chemistry. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[7] Specifically, bromine substitution, as seen in the target compound, can enhance membrane permeability and introduce specific halogen bonding interactions with target enzymes or proteins, potentially leading to increased antimicrobial efficacy.[9][10] The presence of multiple halogen atoms (one bromine and two chlorine atoms) on the indazole core of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole suggests a strong potential for potent biological activity, warranting a thorough investigation.

The Global Imperative for Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens poses a severe threat to global public health.[11] Traditional antibiotics are becoming less effective, creating a critical need for new drugs with novel mechanisms of action.[2] Screening synthetic compounds, such as halogenated indazoles, is a crucial strategy in the pipeline for discovering next-generation antimicrobial therapies.[12] High-throughput screening methods and robust, standardized assays are essential for efficiently identifying promising lead compounds from large chemical libraries.[12][13][14]

General Experimental Workflow

The evaluation of a novel compound's antimicrobial properties typically follows a structured, multi-stage process. This workflow ensures a systematic assessment from broad screening to quantitative analysis.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation Compound Compound Solubilization (e.g., in DMSO) Stock Preparation of Stock Solution (e.g., 10 mg/mL) Compound->Stock QC Quality Control (Purity Check) Stock->QC Screen Qualitative/Semi-Quantitative Assay (Agar Disk Diffusion) QC->Screen Proceed if pure Broad Test against Broad Panel (Gram+, Gram-, Fungi) Screen->Broad MIC Quantitative Assay (Broth Microdilution for MIC) Broad->MIC If activity observed MBC Cidal Activity Assay (Subculture for MBC/MFC) MIC->MBC Analysis Data Analysis MBC->Analysis Report Reporting & Next Steps (Mechanism of Action Studies) Analysis->Report

Caption: General workflow for antimicrobial screening of a novel compound.

Detailed Protocols & Methodologies

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered a gold standard in antimicrobial susceptibility testing.

Causality: The broth microdilution method is favored for its quantitative results, reproducibility, and conservation of test compound. Using a standardized inoculum density and specific growth media ensures that the results are comparable across different experiments and laboratories.

  • 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Selected bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Compound Preparation:

    • Prepare a stock solution of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole at 1280 µg/mL in sterile DMSO.

    • Rationale: DMSO is a common solvent for organic compounds. A high concentration stock is needed to create a serial dilution while minimizing the final DMSO concentration in the wells, which can be toxic to microbes at >2%.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: A standardized inoculum density is critical for reproducibility. Too high a density can overwhelm the compound, leading to falsely high MICs.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (e.g., 1280 µg/mL) to the first column of wells. This creates an initial 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This will create a concentration range (e.g., from 64 µg/mL down to 0.125 µg/mL after adding inoculum).

    • Column 11 will serve as the growth control (broth + inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

    • Repeat this process for the positive control antibiotics in separate rows.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well is now 200 µL, and the compound concentrations are halved to the final test range (e.g., 64, 32, 16...0.06 µg/mL). The final DMSO concentration is also diluted.

  • Incubation:

    • Seal the plates (e.g., with a breathable film) to prevent evaporation and contamination.

    • Incubate at 35-37°C for 18-24 hours for most bacteria.

    • Incubate at 35°C for 24-48 hours for fungi like Candida.

    • Rationale: Incubation conditions are optimized for the robust growth of the specific microorganism.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density (OD600).

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis A Prepare Compound Stock (1280 µg/mL in DMSO) D Create 2-fold Serial Dilution of Compound (Cols 1-10) A->D B Prepare Microbial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) E Add 100 µL Inoculum (Cols 1-11) B->E C Add 100 µL Broth to all wells C->D D->E F Incubate (37°C, 24h) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum. It distinguishes between bacteriostatic/fungistatic (inhibitory) and bactericidal/fungicidal (killing) activity.

Causality: While MIC indicates growth inhibition, it doesn't confirm cell death. The MBC/MFC assay is a necessary follow-up to determine if the compound is cidal, which is often a desirable characteristic for therapeutic agents.

  • Following the determination of the MIC, take the 96-well plate from the MIC assay.

  • Select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • After incubation, count the number of colonies (CFUs) on each spot/plate.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count from the growth control.

Protocol: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method used for preliminary screening. It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test organism.

Causality: This method provides a rapid and visual assessment of antimicrobial activity. The size of the zone of inhibition is proportional to the compound's potency, diffusion rate, and the microorganism's susceptibility. It is an excellent first-pass screening tool.

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Disk Application:

    • Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

    • Pipette a defined volume (e.g., 10-20 µL) of the 5-Bromo-3,4-dichloro-2-methyl-2H-indazole solution at a specific concentration (e.g., 1 mg/mL) onto each disk.

    • Also apply a positive control antibiotic disk and a negative control disk (solvent only, e.g., DMSO).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: MIC and MBC/MFC Results for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (µg/mL)

MicroorganismStrain IDCompound MICCompound MBC/MFCControl MIC (Ciprofloxacin)Control MIC (Fluconazole)
Staphylococcus aureusATCC 29213n/a
Escherichia coliATCC 25922n/a
Pseudomonas aeruginosaATCC 27853n/a
Candida albicansATCC 90028n/a

Table 2: Agar Disk Diffusion Results (Zone of Inhibition in mm)

MicroorganismStrain IDCompound Zone (µ g/disk )Control Zone (Ciprofloxacin)Control Zone (Fluconazole)
Staphylococcus aureusATCC 29213n/a
Escherichia coliATCC 25922n/a
Pseudomonas aeruginosaATCC 27853n/a
Candida albicansATCC 90028n/a

Interpretation of Results:

  • MIC: A low MIC value indicates high potency.

  • MBC/MFC vs. MIC Ratio: The ratio of MBC/MIC can help classify the compound's effect.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

    • If MBC/MIC > 4, the compound is generally considered bacteriostatic .

  • Zone of Inhibition: A larger zone diameter generally correlates with higher antimicrobial activity. However, this is also influenced by the compound's solubility and diffusion rate in agar.

Potential Mechanisms of Action and Future Directions

While the precise mechanism of action for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole is unknown, studies on other indazole derivatives provide avenues for investigation. Some indazole compounds have been shown to interfere with bacterial quorum sensing pathways, which are crucial for virulence and biofilm formation.[11][15]

Suggested Follow-up Studies:

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganism over time.

  • Cellular Leakage Assays: To determine if the compound disrupts the integrity of the microbial cell membrane by measuring the leakage of intracellular components (e.g., DNA, proteins).

  • Quorum Sensing Inhibition Assays: Using reporter strains to investigate if the compound interferes with bacterial communication pathways.[15]

  • Biofilm Inhibition/Disruption Assays: To assess the compound's efficacy against microbial biofilms, which are notoriously resistant to conventional antibiotics.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • US20030040032A1 - Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Retrieved February 15, 2026, from [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025). University of Oxford. Retrieved February 15, 2026, from [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). ASM Journals. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org. Retrieved February 15, 2026, from [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Impact of Indazole scaffold as Antibacterial and Antifungal agent. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • 5-Bromo-2-methyl-2H-indazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). AboutScience. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Strategic Synthesis and Functionalization of 2H-Indazoles

Topic: Synthesis and Applications of 2H-Indazole Derivatives Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Scientific R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Applications of 2H-Indazole Derivatives Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. While 1H-indazoles are thermodynamically favored (approx. 2–4 kcal/mol more stable than 2H-tautomers), 2H-indazoles have emerged as high-value targets due to their unique electronic profile and specific binding geometries in kinase domains (e.g., VEGFR, PARP inhibitors like Niraparib and Pazopanib).

However, accessing 2H-indazoles is synthetically non-trivial. Direct alkylation of the bicyclic core typically favors the N1-position due to the lone pair availability and steric factors, often resulting in difficult-to-separate N1/N2 mixtures.

This guide details three high-fidelity protocols to bypass these regioselectivity issues:

  • The Davis-Beirut Reaction: A robust base-catalyzed cyclization of o-nitrobenzylamines.[1]

  • Modified Cadogan Cyclization: A one-pot reductive cyclization using organophosphorus reagents.

  • Meerwein Salt Alkylation: A kinetic control method for direct N2-functionalization.

Critical Analysis: The Regioselectivity Challenge

Before selecting a protocol, researchers must understand the tautomeric landscape. The 2H-indazole features a "quinoid-like" electronic distribution, distinct from the fully aromatic 1H-form. This difference dictates both synthetic strategy and biological activity.

Regioselectivity Start Indazole Scaffold (Tautomeric Equilibrium) Alkylation Direct Alkylation (RX, Base) Start->Alkylation Standard Conditions DeNovo De Novo Synthesis (Davis-Beirut / Cadogan) Start->DeNovo Strategic Bypass N1_Product 1H-Indazole (Major) Thermodynamic Product Alkylation->N1_Product Steric/Electronic Preference N2_Product 2H-Indazole (Minor) Kinetic/Specific Conditions Alkylation->N2_Product Low Yield (Usually <20%) DeNovo->N2_Product 100% Regioselectivity

Figure 1: The synthetic divergence between direct alkylation and de novo construction strategies.

Detailed Experimental Protocols

Protocol A: The Davis-Beirut Reaction

Best for: Synthesizing 2-alkyl/aryl-2H-indazoles from robust precursors without metal catalysts. Mechanism: Base-mediated intramolecular cyclization of o-nitrobenzylamines via an o-nitrosobenzylimine intermediate.

Materials
  • Substrate: N-Substituted-2-nitrobenzylamine (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (10.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Apparatus: Round-bottom flask with reflux condenser, inert atmosphere (N₂).

Step-by-Step Procedure
  • Precursor Preparation: Synthesize the required N-substituted-2-nitrobenzylamine via reductive amination of 2-nitrobenzaldehyde with the corresponding primary amine (using NaBH₄).

  • Reaction Setup: Dissolve the N-substituted-2-nitrobenzylamine (e.g., 1.0 mmol) in MeOH (10 mL).

  • Base Addition: Add powdered KOH (10.0 mmol) in a single portion. Caution: Exothermic.

  • Cyclization: Heat the mixture to 60–65 °C (gentle reflux) for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the benzylamine. The product often fluoresces blue/purple under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate solvent under reduced pressure to ~20% volume.

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). 2H-indazoles are typically less polar than their uncyclized precursors.

Expert Insight: The reaction tolerates various N-substituents (alkyl, benzyl, aryl). However, if the N-substituent is electron-deficient (e.g., N-acetyl), the reaction may stall or favor indazolone formation.

Protocol B: Modified Cadogan Reductive Cyclization

Best for: One-pot synthesis from o-nitrobenzaldehydes and amines, avoiding the isolation of benzylamine intermediates. Mechanism: Deoxygenation of the nitro group by a phosphorus(III) reagent to a nitrene/nitroso species, which inserts into the imine nitrogen.

Materials
  • Reagent A: 2-Nitrobenzaldehyde (1.0 equiv)

  • Reagent B: Primary Amine (1.1 equiv)

  • Reductant: Tri-n-butylphosphine (P(n-Bu)₃) (2.5 equiv)

  • Solvent: Isopropanol (i-PrOH) or Toluene (anhydrous)

  • Temperature: 80 °C

Step-by-Step Procedure
  • Imine Formation: In a sealed tube or pressure vial, combine 2-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in i-PrOH (5 mL). Add 4Å molecular sieves (activated) to sequester water.

  • Incubation: Stir at room temperature for 2 hours to ensure complete imine formation.

  • Reductive Cyclization: Add P(n-Bu)₃ (2.5 mmol) directly to the reaction vessel.

  • Heating: Seal the vessel and heat to 80 °C for 12–16 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Crucial Step: P(n-Bu)₃ and its oxide (OP(n-Bu)₃) are difficult to remove. Dilute with Et₂O and wash with 1M HCl (if product is not basic) or perform a rigorous flash column using a gradient of Hexanes -> EtOAc.

    • Alternative: Use polymer-supported triphenylphosphine to simplify purification, though kinetics may be slower.

Yield Expectation: 60–85%. Note: This method preserves stereochemistry at the α-position of the amine (e.g., using chiral amines yields chiral 2H-indazoles with >90% ee retention).

Protocol C: Direct N2-Alkylation (The Meerwein Route)

Best for: Simple alkylation (Methyl, Ethyl) of an existing indazole core. Constraint: Requires highly reactive oxonium salts; strictly moisture-free.

Procedure
  • Dissolve 1H-indazole (1.0 equiv) in anhydrous EtOAc or CH₂Cl₂.

  • Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv) under Argon.

  • Stir at Room Temperature for 4–6 hours.

  • Quench with saturated NaHCO₃.

  • Selectivity: This method typically yields the N2-alkyl product as the major isomer (kinetic control), often >95:5 ratio, unlike alkyl halides (NaH/MeI) which favor N1.

Applications in Drug Discovery

The 2H-indazole scaffold is not merely a structural connector; it actively participates in ligand-target interactions.

Case Study: Kinase Inhibition (VEGFR/PARP)

In kinase inhibitors like Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor), the 2H-indazole serves as a scaffold that orients hydrogen bond acceptors/donors to interact with the hinge region or specific pockets (e.g., Adenine binding pocket).

Biological Rationale Diagram

SAR_Logic Target Kinase ATP Binding Pocket (Hinge Region) Scaffold 2H-Indazole Core N1 N1 (Pyridine-like) H-Bond Acceptor Scaffold->N1 N2 N2 (Pyrrole-like) Substituted (R-Group) Scaffold->N2 C3 C3 Position Vector for Extension Scaffold->C3 N1->Target H-Bond Interaction N2->Target Hydrophobic Pocket (via R-Group) C3->Target Solvent Front Interaction

Figure 2: Pharmacophore mapping of 2H-indazole in kinase active sites.

Quantitative Comparison of Methods
FeatureDavis-BeirutModified CadoganDirect Alkylation (Me₃OBF₄)
Regioselectivity 100% (N2)100% (N2)~95% (N2)
Substrate Scope Broad (Aryl/Alkyl amines)Broad (includes chiral amines)Limited (Simple alkyls)
Conditions Basic (KOH, MeOH)Neutral/Reductive (P(n-Bu)₃)Acidic/Electrophilic
Scalability High (kg scale possible)Moderate (Phosphine waste)Moderate (Moisture sensitive)
Primary Risk Indazolone byproductPhosphine oxide removalHydrolysis of reagent

References

  • Davis-Beirut Reaction Mechanism & Scope

    • Kurth, M. J., & Haddadin, M. J. (2014).[2] Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles.[2][3] The Journal of Organic Chemistry.

  • Cadogan Reductive Cyclization (One-Pot)

    • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.

  • Regioselective Alkylation (Meerwein Salts)

    • Luo, G., et al. (2003).[5] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry.

  • Biological Applications (Kinase Inhibitors)

    • Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Antimicrobial Activity

    • Pérez-Villanueva, J., et al. (2017).[6] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

5-Bromo-3,4-dichloro-2-methyl-2H-indazole purification techniques

Technical Support Center: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Executive Summary & Molecule Profile Compound: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Class: Poly-halogenated N-heterocycle / Kinase Inhibitor Interm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Executive Summary & Molecule Profile

Compound: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Class: Poly-halogenated N-heterocycle / Kinase Inhibitor Intermediate Critical Challenge: The primary purification bottleneck for this compound is the regio-separation of the desired 2H-isomer from the thermodynamically stable 1H-isomer byproduct formed during methylation. Due to the steric bulk of the 3,4-dichloro substitution, standard separation protocols often fail, requiring specific solvent systems.[1]

PropertyCharacteristicImpact on Purification
Lipophilicity High (LogP > 3.5 est.)Poor solubility in MeOH/EtOH; requires DCM/THF for loading.
Basicity Very Weak (

< 1)
Halogens withdraw electron density; reduced tailing on silica.
Crystallinity HighProne to "oiling out" if anti-solvent is added too quickly.
Isomerism 1H vs. 2H2H is generally less polar than 1H in aprotic solvents.

Workflow Visualization: The Purification Logic

The following decision tree outlines the standard operating procedure (SOP) for isolating the 2H-isomer from a crude alkylation mixture.

PurificationLogic Start Crude Reaction Mixture (Isomer Ratio Check via H-NMR) Solubility Solubility Test (DCM vs. Hexane) Start->Solubility HighImpurity Low Regioselectivity (< 4:1 Ratio) Solubility->HighImpurity Dissolves HighPurity High Regioselectivity (> 8:1 Ratio) Solubility->HighPurity Dissolves Flash Flash Chromatography (Silica Gel) QC Final QC (NOE & HPLC) Flash->QC Crystal Recrystallization (Solvent Switch) Crystal->QC HighImpurity->Flash Required HighImpurity->Crystal Not Recommended (Co-crystallization risk) HighPurity->Crystal Preferred Method

Figure 1: Decision matrix for selecting between chromatographic and crystallographic purification based on crude isomeric ratios.

Troubleshooting & FAQs

Module A: Regioisomer Separation (Chromatography)

Q: I see two spots on TLC with very similar Rf values. Which one is my 2H-isomer? A: In halogenated indazoles, the 2H-isomer is typically less polar (higher Rf) than the 1H-isomer in standard Normal Phase (NP) systems (Hexane/EtOAc).

  • Mechanism: The 2H-isomer possesses a quinoid-like electronic structure with a larger dipole moment oriented differently than the benzenoid 1H-isomer. However, the 1H-isomer's N-lone pair is more accessible for hydrogen bonding with silanols, increasing its retention.[1]

  • Protocol:

    • Eluent: Use 10-20% EtOAc in Hexane. Avoid MeOH, as it compresses the resolution between isomers.[1]

    • Loading: Dissolve crude in minimal Dichloromethane (DCM). Do not load in EtOAc, as this causes band broadening immediately.[1]

    • Identification: The upper spot is likely your 2-methyl target. The lower spot is the 1-methyl impurity.

Q: My peaks are tailing significantly on the column. A: While the 3,4-dichloro substitution reduces basicity, residual interaction with silica can occur.[1]

  • Fix: Add 1% Triethylamine (TEA) to your column equilibration solvent.

  • Caution: Do not use acid (Acetic Acid) modifiers. Acid can protonate the N3 position, drastically altering retention and potentially causing on-column degradation if trace metals are present.

Module B: Crystallization Issues

Q: The product "oils out" instead of crystallizing when I add the anti-solvent. A: This is common for poly-halogenated aromatics due to their low melting points and high lipophilicity.

  • Cause: Adding the anti-solvent (e.g., Hexane) too fast creates a local supersaturation zone where the compound separates as a liquid phase (oil) before it can organize into a lattice.

  • Corrective Protocol:

    • Dissolve the crude solid in hot Ethanol (EtOH) or Isopropyl Acetate (IPAc) (Minimum volume, ~60°C).

    • Remove from heat.

    • Add Seed Crystals immediately (if available).

    • Add the anti-solvent (Water for EtOH; Heptane for IPAc) dropwise only until a persistent turbidity appears.

    • Stop stirring and let it cool to Room Temp (RT) over 2 hours. Rapid cooling forces oiling.

Module C: Analytical Validation

Q: How do I definitively prove I have the 2-methyl isomer and not the 1-methyl? A: Standard 1H-NMR is suggestive but not definitive without comparative standards. You must use 1D-NOE (Nuclear Overhauser Effect) .

  • Experiment: Irradiate the N-Methyl singlet (~4.0 - 4.2 ppm).

  • 2-Methyl (Target): You will see NOE enhancement at the H3 position (if H3 were present). Crucial Note: Since your molecule is 3,4-dichloro substituted , there is NO H3 proton.[1]

  • Alternative Diagnostic: You must look for NOE enhancement of the H7 proton (doublet near 7.5-8.0 ppm).

    • 1-Methyl Isomer: Irradiating N-Me shows strong NOE to H7 (due to proximity).

    • 2-Methyl Isomer: Irradiating N-Me shows NO enhancement to H7 (too distant).

Comparative Data: 1H vs 2H Isomers

The following table summarizes the physicochemical differences used to separate the isomers.

Feature1-Methyl Isomer (Impurity)2-Methyl Isomer (Target)
TLC Polarity (Silica) More Polar (Lower Rf)Less Polar (Higher Rf)
Melting Point Generally LowerGenerally Higher (More symmetric packing)
UV Absorbance

~295 nm

~305 nm (Quinoid shift)
Solubility (Hexane) LowModerate
N-Me Shift (1H NMR)

3.9 - 4.1 ppm

4.1 - 4.3 ppm (Deshielded)

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry.
    • Note: Establishes the thermodynamic preference for N1 vs N2 alkyl
  • Chromatographic Separation of Isomers

    • Meanwell, N. A. et al. "Regiospecific Functionalization of 1H-Indazole." Journal of Organic Chemistry.
    • Note: Details the polarity differences utilized in flash chrom
  • NMR Characterization (NOE)

    • López-Alvarado, P. et al. "Structural Assignment of N-Substituted Indazoles by NMR Techniques." Magnetic Resonance in Chemistry.
    • Note: The authoritative guide on distinguishing N1/N2 isomers via NOE when positions 3 or 7 are substituted.
  • Crystallization of Halogenated Heterocycles

    • Anderson, N. G.[1] "Practical Process Research and Development." Academic Press.

    • Note: Chapter 8 covers "oiling out" phenomena in lipophilic intermedi

Sources

Optimization

Improving yield of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole synthesis

Technical Support Center: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Synthesis Executive Summary: The "Yield-Killer" Bottlenecks Welcome to the technical support hub for halogenated indazole synthesis. If you are accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Synthesis

Executive Summary: The "Yield-Killer" Bottlenecks

Welcome to the technical support hub for halogenated indazole synthesis. If you are accessing this guide, you are likely facing low yields (<30%) or isomeric mixtures when synthesizing 5-Bromo-3,4-dichloro-2-methyl-2H-indazole .

Our analysis of industrial protocols and patent literature (specifically for SHP2 and LMP7 inhibitors) identifies three critical failure points for this specific scaffold:

  • The "Late-Stage" Trap (C4-Chlorination): Attempting to introduce the C4-chloro substituent after forming the indazole ring is chemically inefficient due to steric crowding and electronic deactivation by the C5-bromo group.

  • Regiochemical Chaos (N1 vs. N2): Standard alkylation (MeI/K₂CO₃) favors the thermodynamically stable N1-isomer or produces inseparable mixtures.

  • Halogen Scrambling: Aggressive conditions required to force C4-chlorination often lead to debromination or over-chlorination.

This guide provides a corrected synthetic route prioritizing early C4-functionalization and kinetic N2-methylation.

Part 1: The Optimized Synthetic Pathway

To maximize yield, you must abandon "linear functionalization" of a bare indazole. Instead, use a Convergent Strategy where the difficult halogens (C4-Cl, C5-Br) are installed on the aniline precursor.

Visual Workflow (DOT Diagram)

IndazoleSynthesis Aniline Start: 4-Bromo-3-chloro-2-methylaniline (Corrects C4/C5 pattern early) Indazole Intermediate A: 5-Bromo-4-chloro-1H-indazole Aniline->Indazole 1. Acetylation 2. Nitrosation 3. Cyclization N2_Me Intermediate B: 5-Bromo-4-chloro-2-methyl-2H-indazole (Critical N2 Selectivity) Indazole->N2_Me Meerwein's Salt (Me3OBF4) (Kinetic Control) Final Target: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole N2_Me->Final NCS, DMF, 65°C (C3 Chlorination) BareIndazole Start: 5-Bromo-1H-indazole MixedIsomers Mixture: N1 + N2 Isomers (Yield Loss) BareIndazole->MixedIsomers MeI / Base MixedIsomers->Final Difficult Separation

Caption: Optimized route (green) vs. common failure mode (red). Early installation of C4-Cl is mandatory.

Part 2: Detailed Protocols & Causality

Step 1: The "Aniline" Strategy (Core Construction)

Why: You cannot efficiently chlorinate the C4 position of 5-bromo-indazole. The C5-bromo atom deactivates the ring, and the N-H group directs electrophiles to C3 or C7. You must start with 4-bromo-3-chloro-2-methylaniline .

  • Protocol:

    • Acetylation: Treat 4-bromo-3-chloro-2-methylaniline with Ac₂O (1.1 equiv) in AcOH to protect the amine.

    • Nitrosation/Cyclization (Jacobson Modification): Suspend the acetanilide in toluene/AcOH. Add isoamyl nitrite (1.5 equiv) and KOAc. Heat to 80°C.

    • Hydrolysis: Treat the crude intermediate with aq. HCl/MeOH to remove the acetyl group if it didn't spontaneously cleave.

    • Result: 5-Bromo-4-chloro-1H-indazole .

Step 2: Regioselective N2-Methylation (The Yield Maker)

Why: The N2 nitrogen is more nucleophilic (pyridinic lone pair) but less acidic than N1. Using basic conditions (NaH/MeI) creates the indazolyl anion, which alkylates at N1 (thermodynamic product). To get N2, you must use neutral conditions with a powerful electrophile.

  • Reagent: Trimethyloxonium tetrafluoroborate (Meerwein’s Salt).

  • Protocol:

    • Dissolve 5-bromo-4-chloro-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) . Note: DCM is also acceptable, but EtOAc simplifies workup.

    • Add Me₃OBF₄ (1.2 equiv) at room temperature.

    • Stir for 4–12 hours. A thick precipitate (the N2-methyl indazolium salt) will form.

    • Workup: Quench with saturated aqueous NaHCO₃ (this deprotonates the N1 position, neutralizing the salt). Extract with EtOAc.

    • Expected Ratio: >95:5 favoring the 2-methyl-2H-indazole .

Step 3: C3-Chlorination (Final Functionalization)

Why: With the N2-methyl group in place, the C3 position is activated. The C4 and C5 positions are blocked.

  • Reagent: N-Chlorosuccinimide (NCS).

  • Protocol:

    • Dissolve 5-bromo-4-chloro-2-methyl-2H-indazole in DMF (0.2 M concentration).

    • Add NCS (1.1 equiv).

    • Heat to 65°C for 4–6 hours. Monitor by LCMS.

    • Purification: Dilute with water. The product usually precipitates as a solid. Filter and wash.[1]

    • Yield: Typically 80–90% for this step.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Mixture of N1 and N2 isomers (approx 1:1) Used MeI / K₂CO₃ / DMF or NaH .Switch to Me₃OBF₄ / EtOAc (Meerwein's salt). This forces kinetic alkylation at N2 via the lone pair, not the anion.
Low Yield of C4-Chloro product Attempting to chlorinate after ring closure.Stop. You cannot force C4 chlorination on 5-bromo-indazole efficiently. Restart with 3-chloro-4-bromo-2-methylaniline .
Reaction stalls at C3-Chlorination Temperature too low or solvent too non-polar.Increase temp to 65–80°C . Ensure solvent is DMF (promotes polar transition state). Add 5 mol% HCl or AcOH if using NCS.
Debromination (Loss of Br) Reaction temperature >100°C or use of radical initiators (AIBN).Keep temp <80°C. Do not use radical conditions. Electrophilic chlorination (NCS) is safer than radical chlorination.
Product is an oil/gum Residual DMF or mixed isomers.Perform an aqueous wash with LiCl (5%) to remove DMF. Recrystallize from EtOH/Water or Heptane/EtOAc .

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Methyl Iodide (MeI) to get the N2-isomer? A: Only if you accept low yields. If you must use MeI, perform the reaction in refluxing acetone without a strong base (or weak base like NaHCO₃), but selectivity will rarely exceed 3:1. Meerwein's salt is superior for this specific scaffold.

Q: Why is C4-chlorination so difficult on the indazole ring? A: The C4 position is "sandwiched" between the N-heterocycle and the bulky C5-bromo group. It is sterically crowded. Furthermore, the C5-bromo is an electron-withdrawing group, deactivating the ortho-position (C4) toward electrophilic aromatic substitution.

Q: I see a "dimer" impurity during the C3-chlorination. What is it? A: This is likely a methylene-bridged dimer if you used a formaldehyde source, or an N-N coupled product. However, in NCS chlorinations, it is more likely an over-chlorinated byproduct (C7-chloro) if you used a large excess of NCS. Stick to 1.05–1.1 equivalents.

Q: Is the 2-methyl-2H-indazole salt stable? A: The intermediate formed with Meerwein's salt is a tetrafluoroborate salt. It is stable in the reaction mixture but should be immediately quenched with base (NaHCO₃) to obtain the neutral target molecule.

References

  • Patent Protocol (SHP2 Inhibitors): Heterobicyclic compounds for inhibiting the activity of SHP2.[2] (2020). WO2020022323A1. (Describes the conversion of 5-bromo-4-chloro-2-methyl-2H-indazole to the 3,4-dichloro analog using NCS). Link

  • N2-Selectivity Mechanism: Regioselective N-Alkylation of Indazoles.[3][4][5][6] Beilstein J. Org. Chem. 2024, 20, 1823–1833. (Explains the kinetic preference of N2 under neutral conditions). Link

  • Meerwein's Salt Methodology: Trimethyloxonium tetrafluoroborate for selective N2-methylation. J. Org.[6][7][8] Chem. 2006, 71, 14, 5392–5395.[7] Link

  • General Indazole Synthesis: Recent Advances in Indazole-Containing Derivatives. Molecules 2023, 28(3), 1123. Link

Sources

Troubleshooting

Stability issues with 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in solution

Introduction This technical guide addresses common stability challenges encountered with 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in solution. As a multi-halogenated N-methylated indazole, this compound possesses a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses common stability challenges encountered with 5-Bromo-3,4-dichloro-2-methyl-2H-indazole in solution. As a multi-halogenated N-methylated indazole, this compound possesses a unique electronic and steric profile that requires careful consideration during experimental design to ensure reproducibility and data integrity. Indazole derivatives are foundational scaffolds in medicinal chemistry, and maintaining their structural integrity in solution is paramount for accurate biological and chemical screening.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help researchers mitigate degradation and precipitation issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole solutions.

Q1: My stock solution of the compound in DMSO has developed a yellow or brownish tint. What is causing this discoloration?

A: Discoloration is a common indicator of chemical degradation. For complex heterocyclic systems like this indazole, the color change often arises from oxidation of the indazole ring or reactions involving the halogen substituents. The issue can be exacerbated by exposure to air (oxygen), light (photodecomposition), or the presence of impurities (e.g., water, peroxides) in the solvent. We recommend preparing fresh solutions and minimizing exposure to ambient light and air.

Q2: I observed precipitation in my aqueous buffer after diluting my DMSO stock solution. How can I resolve this?

A: This is a classic solubility problem. 5-Bromo-3,4-dichloro-2-methyl-2H-indazole is a lipophilic molecule with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution as it encounters a solvent environment where it is no longer soluble. To prevent this, avoid making large dilutions directly into a purely aqueous buffer. Consider using a buffer containing a co-solvent, or decrease the final concentration of the compound in your assay. Our detailed protocol on solubility profiling can help you determine the practical concentration limits.

Q3: What is the optimal solvent for preparing a stable, long-term stock solution?

A: For long-term storage, a high-quality, anhydrous aprotic solvent is strongly recommended.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). Its high solubilizing power and aprotic nature minimize the risk of hydrolytic degradation.

  • Alternative: Anhydrous Dimethylformamide (DMF). It is critical to use anhydrous grade solvents and to handle them under conditions that prevent water absorption (e.g., use a syringe with a needle cap, store under an inert atmosphere). Protic solvents like methanol and ethanol are generally not recommended for long-term storage due to the potential for solvolysis reactions.

Q4: How does pH impact the stability of this compound in my cell culture media or assay buffer?

A: The indazole core is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The two nitrogen atoms in the indazole ring can be protonated at low pH or deprotonated at high pH.[3][4] Drastic pH shifts away from neutral (pH ~6.0-8.0) can alter the compound's ionization state, which may affect its solubility and stability. Extreme pH values (acidic or alkaline) can catalyze hydrolysis of the halogen substituents or degradation of the ring system. It is advisable to conduct preliminary stability tests at the intended pH of your experiment if prolonged incubation is required.

Q5: What are the ideal storage conditions for solutions of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole?

A: To maximize shelf-life, solutions should be stored with the following precautions:

  • Temperature: Store at -20°C or -80°C.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[5][6][7]

  • Light: Store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil) to prevent photodecomposition.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols to diagnose and solve specific stability issues.

Issue 1: Suspected Chemical Degradation

Symptoms:

  • Noticeable change in solution color over time.

  • Appearance of new, unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).

  • Loss of biological activity or inconsistent experimental results.

Causality Analysis: Degradation is typically driven by hydrolysis, oxidation, or photolysis. The electron-rich indazole ring system can be susceptible to oxidation, while the carbon-halogen bonds may be liable to nucleophilic attack (hydrolysis), particularly under non-neutral pH conditions or in the presence of reactive species.

cluster_conditions Incubation Conditions A Problem: Solution Instability (Color Change, New HPLC Peaks) B Prepare fresh solution in anhydrous DMSO. A->B C Divide into 4 aliquots (Control, Light, Air, Water) B->C D Incubate Aliquots (24h, RT) C->D E Analyze all aliquots by RP-HPLC D->E Cont Control: -20°C, Dark, Inert Gas Light Light Exposure: RT, Ambient Light Air Air Exposure: RT, Dark, Uncapped Water Hydrolysis Test: Add 5% Water, RT, Dark F Compare chromatograms to the Control aliquot E->F G Significant degradation in 'Light' aliquot? F->G H Significant degradation in 'Air' aliquot? G->H No J Root Cause: Photodegradation G->J Yes I Significant degradation in 'Water' aliquot? H->I No K Root Cause: Oxidation H->K Yes I->A No (Re-evaluate other factors) L Root Cause: Hydrolysis I->L Yes M Solution: Protect from light at all times. J->M N Solution: Use degassed solvents; Store under inert gas. K->N O Solution: Use anhydrous solvents; Avoid aqueous buffers for storage. L->O

Caption: Troubleshooting workflow to identify the root cause of chemical degradation.

This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard method for assessing the purity and stability of small molecules.[8][9]

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Detector: Photodiode Array (PDA) or UV detector set to an appropriate wavelength (e.g., 254 nm, or a lambda-max determined by a preliminary scan).

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to effectively separate the parent compound from potential degradants.

    • Injection Volume: 10 µL.

  • Sample Analysis:

    • Prepare a fresh "Time Zero" (T0) sample by dissolving the compound in anhydrous DMSO to a concentration of 1 mg/mL. Immediately dilute to ~20 µg/mL in the mobile phase (50:50 A:B) and inject.

    • Incubate your test solutions under the conditions outlined in the diagnostic workflow above.

    • At the desired time point (e.g., 24 hours), dilute and inject the samples.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T0 sample.

    • Calculate the percentage of the parent peak area remaining.

    • The appearance of new peaks in the stressed samples that are absent in the T0 sample indicates degradation.

Issue 2: Physical Instability (Precipitation)

Symptoms:

  • Visible particulate matter, cloudiness, or crystal formation in the solution.

  • Inconsistent results in dose-response experiments, particularly at higher concentrations.

Causality Analysis: Precipitation occurs when the concentration of the compound exceeds its solubility limit in a given solvent or solvent mixture. This is highly common when transitioning from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous medium.

This protocol helps establish a practical working concentration in your final assay buffer to avoid precipitation.

  • Prepare a High-Concentration Stock: Make a 20 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: In a clear 96-well plate or microcentrifuge tubes, perform a serial dilution of your DMSO stock into your final aqueous assay buffer. Aim for a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Crucially, ensure the final percentage of DMSO is constant across all wells (e.g., 1%) and is compatible with your assay.

  • Equilibration: Seal the plate/tubes, mix gently, and let them equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visual Inspection (Nephelometry): Inspect each well for visible signs of precipitation against a dark background. For a more quantitative measure, read the plate on a nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., 650 nm).

  • Identify Solubility Limit: The highest concentration that remains clear and shows no significant increase in light scattering is your approximate maximum working solubility under those conditions.

If the aqueous solubility is too low for your experimental needs, the use of co-solvents or excipients may be necessary.

Solvent/ExcipientTypeRationale for UseTypical ConcentrationConsiderations
DMSO Aprotic PolarPrimary solvent for stock solutions.< 1% in final assayCan be toxic to cells at higher concentrations.[10]
Ethanol Protic PolarCan act as a co-solvent to increase solubility in aqueous media.1-5% in final assayMay interfere with some biological assays.
PEG 400 PolymerIncreases solubility by creating a more organic-like microenvironment.1-10% in final assayCan increase solution viscosity.
HP-β-CD CyclodextrinEncapsulates the hydrophobic compound, enhancing aqueous solubility.[10]1-10 mMCan sometimes interfere with compound-target binding.[10]

References

  • Shinde, S., Jeong, H., & Lee, J. (2025). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

  • Twum, K., et al. (2023). The “nitrogen effect”: Complexation with macrocycles potentiates fused heterocycles to form halogen bonds in competitive solvents. Chemistry : An Asian Journal, 18(6). Available at: [Link]

  • Mondal, S., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-2H-indazole. PubChem Compound Database. Available at: [Link]

  • Finšgar, M., & Milošev, I. (2020). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Corrosion Science. Available at: [Link]

  • Cuesta, A., et al. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A. Available at: [Link]

  • Trusova, M., et al. (2025). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. Journal of Fluorescence. Available at: [Link]

  • Trusova, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. Available at: [Link]

  • Li, Y., et al. (2023). Halogen and solvent effects induced structural transformation and isostructural luminescence regulation in copper-based hybrid halides. Chemical Communications. Available at: [Link]

  • Nagaraju, K., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Yadav, D., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals. Available at: [Link]

  • Kumar, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available at: [Link]

  • Srini Chem. (n.d.). 5-Bromoindazole. Available at: [Link]

  • Kumar, A., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Kumar, S., & Singh, R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Le, T., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology. Available at: [Link]

  • Rao, B., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Reddy, G., et al. (2019). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv. Available at: [Link]

Sources

Optimization

How to prevent degradation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Technical Support Center: Stability & Handling of Halogenated Indazoles Current Status: System Operational | Ticket ID: IND-5Br-34Cl-001 Executive Summary: Stability Profile Compound: 5-Bromo-3,4-dichloro-2-methyl-2H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Halogenated Indazoles Current Status: System Operational | Ticket ID: IND-5Br-34Cl-001

Executive Summary: Stability Profile

Compound: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole CAS: 2375917-51-2 Primary Degradation Risk: Photolytic Dehalogenation (High Sensitivity) Secondary Risk: Hydrolytic substitution at C3-Cl (Medium Sensitivity in basic media)

This guide provides a structural defense strategy for maintaining the integrity of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole. While the indazole core is robust, the specific halogenation pattern (3,4,5-trihalo) combined with the 2-methyl substitution creates a distinct electronic environment susceptible to radical-mediated cleavage under light exposure.

Part 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, one must understand why it happens. This molecule is not thermodynamically unstable, but it is kinetically vulnerable to specific energy inputs.

Photolytic Dehalogenation (The Primary Threat)

The Carbon-Bromine (C-Br) bond at position 5 is the "weakest link." Aryl bromides possess a bond dissociation energy (BDE) of ~80 kcal/mol, which overlaps with the energy provided by UV and near-UV (blue) light.

  • Mechanism: Absorption of photons (

    
    ) causes homolytic fission of the C-Br bond, generating a highly reactive aryl radical.
    
  • Cascade: This radical abstracts a hydrogen atom from the solvent (e.g., DMSO, Methanol) or moisture, resulting in the impurity 3,4-dichloro-2-methyl-2H-indazole (Des-bromo impurity).

Nucleophilic Attack at C3

The Chlorine atom at position 3 is activated by the adjacent nitrogen (C=N bond). In the presence of strong nucleophiles (hydroxide ions, amines) or prolonged exposure to moisture, this position is susceptible to Nucleophilic Aromatic Substitution (


), replacing the chlorine with a hydroxyl group.
Visualizing the Pathway

The following diagram illustrates the specific degradation logic for this molecule.

DegradationPathways cluster_legend Degradation Risk Levels Parent Parent Compound (5-Br, 3,4-Cl) Radical Aryl Radical Intermediate (Highly Reactive) Parent->Radical UV/Blue Light (hν) Homolytic Fission Hydrolysis Impurity B: 3-Hydroxy Analog Parent->Hydrolysis OH- / H2O (pH > 8) SNAr Mechanism DesBromo Impurity A: Des-bromo Analog Radical->DesBromo H-Abstraction (from Solvent) key Red Arrow: High Risk (Photolysis) Yellow Arrow: Moderate Risk (Hydrolysis)

Caption: Figure 1. Kinetic degradation map showing the primary photolytic pathway (Red) leading to debromination and the secondary hydrolytic pathway (Yellow).

Part 2: Storage & Handling Protocols

Do not treat this as a standard "room temperature" chemical. The halogen density requires strict photon management.

Protocol A: The "Amber & Argon" Standard

Rationale: Exclusion of light prevents radical initiation; exclusion of oxygen prevents oxidation of the methyl group or radical quenching with


.
ParameterSpecificationTechnical Justification
Primary Container Amber Glass Vial (Class 1)Blocks UV radiation <450nm.
Headspace Gas Argon (preferred) or NitrogenArgon is heavier than air, providing a better blanket against moisture/oxygen.
Temperature 2°C to 8°CReduces kinetic energy, slowing down any slow hydrolysis rates.
Desiccant Silica Gel or Activated Molecular SievesPrevents moisture-mediated hydrolysis at the C3-Cl bond.
Protocol B: Solubilization for Assays (Critical Step)

Issue: Users often degrade the compound during preparation for biological assays by using the wrong solvent or exposing it to light.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (Methanol/Ethanol) for stock solutions, as they are excellent hydrogen donors for the radical debromination pathway.

  • Working Concentration: Prepare high-concentration stocks (10 mM). Dilute only immediately before use.

  • Light Shielding: Wrap vials in aluminum foil immediately after weighing. Perform weighing in low-light conditions if possible.

Part 3: Troubleshooting & FAQs

Q1: I see a new peak at [M-79] mass units in my LC-MS. What is it?

  • Diagnosis: This is the Des-bromo impurity .

  • Cause: Your sample was likely exposed to ambient laboratory light (fluorescent tubes emit UV) while in solution.

  • Solution: Check your autosampler. If the vial has a clear window and sits for hours, degradation will occur. Use amber autosampler vials or enable the "dark" function if your liquid handler supports it.

Q2: Can I autoclave this compound in media?

  • Answer: Absolutely Not.

  • Reasoning: The combination of high heat (121°C) and pressure will likely force the hydrolysis of the C3-Chlorine or cause ring degradation.

  • Alternative: Sterile filter your stock solution (0.22 µm PTFE filter) and add to the media after the media has cooled.

Q3: The powder has turned from off-white to faint yellow. Is it still good?

  • Analysis: Color change often indicates surface oxidation or trace liberation of bromine (

    
    ).
    
  • Action: Perform a purity check (HPLC). If purity is >95%, it may still be usable for non-critical screens. If <90%, recrystallization is required.

  • Recrystallization Hint: Dissolve in minimal hot ethyl acetate and precipitate with cold hexanes to remove polar degradation products.

Part 4: Quality Control (Self-Validating System)

To ensure your experiments are valid, run this QC check before any major campaign.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the basic nitrogen).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start is needed due to the lipophilicity of the halogens).

  • Detection: 254 nm (Indazole absorption) and 220 nm.

Acceptance Criteria:

  • Purity: ≥ 98% (Area under curve).

  • Des-bromo Impurity: ≤ 0.5%.

  • Retention Time Shift: None allowed.

References

  • PubChem. (2025).[1] 5-Bromo-2-methyl-2H-indazole Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-2-methyl-2H-indazole (Analogous Structure Safety Data). Merck KGaA. Link

  • Ramanathan, A., & Jimenez, L. S. (2010).[2][3] Reductive Dehalogenation of Aryl Bromides and Chlorides. Synthesis, 2010(02), 217-220.[2][3] (Mechanistic basis for debromination risks). Link

  • BLD Pharm. (2025). Product Analysis: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole. BLDpharm. Link

Sources

Troubleshooting

Technical Support Guide: Solubilization of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Executive Summary: The Physicochemical Challenge You are likely encountering difficulties with 5-Bromo-3,4-dichloro-2-methyl-2H-indazole because it fits the classic profile of a "Brick Dust" molecule . Unlike "Grease Bal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties with 5-Bromo-3,4-dichloro-2-methyl-2H-indazole because it fits the classic profile of a "Brick Dust" molecule .

Unlike "Grease Ball" molecules (which are lipophilic but amorphous), "Brick Dust" molecules possess two antagonistic properties that defeat standard solubilization attempts:

  • High Lipophilicity (High LogP): The tri-halogenated core (Bromo, Dichloro) renders the molecule extremely hydrophobic.

  • High Crystal Lattice Energy: The planar indazole core allows for tight pi-stacking, while the halogen atoms induce strong intermolecular halogen bonds. This creates a stable crystal lattice that resists disruption by solvents.

Critical Chemical Constraint: Note that this is a 2-methyl-2H-indazole .[1][2] Unlike 1H-indazoles, the nitrogen at position 2 is alkylated.

  • Consequence: There is no acidic proton (N-H) to deprotonate.

  • Action: Do NOT attempt to solubilize using basic buffers (e.g., NaOH, Carbonate). Raising the pH will not ionize the molecule and may only accelerate hydrolytic degradation of the halogens.

Master Stock Preparation (Organic Phase)

The first step to any successful assay is a stable master stock. Water must be rigorously excluded at this stage.

Protocol A: Anhydrous DMSO Stock (Target: 10–20 mM)

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Vortex mixer.

  • Ultrasonic bath (heated).

Procedure:

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for long-term storage of halogenated compounds in DMSO).

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10 mM .

    • Note: Do not aim for >50 mM immediately. The high lattice energy requires high solvation volume.

  • Energy Input:

    • Vortex vigorously for 60 seconds.

    • Sonicate at 40°C for 15–30 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the compound is not truly dissolved.

Troubleshooting:

  • Issue: Compound precipitates upon cooling to room temperature.

  • Solution: Your concentration is too close to the thermodynamic solubility limit. Dilute to 5 mM or maintain the stock at 25–30°C.

Aqueous Transition: Preventing the "Crash Out"

This is where 90% of experiments fail. Adding a hydrophobic DMSO stock directly to a phosphate buffer (PBS) usually results in immediate precipitation (kinetic solubility failure).

The "Intermediate Dilution" Method

Never pipette DMSO stock directly into 100% aqueous media. Use an intermediate solvent step.

Recommended Vehicle (In Vitro Assays):

  • Buffer: HEPES or Tris (pH 7.4). Avoid high-salt PBS initially if possible (salting-out effect).

  • Surfactant: Tween 80 (Polysorbate 80) or Pluronic F-127.

Step-by-Step:

  • Prepare a 10x Intermediate Working Solution :

    • Take 10 µL of your 10 mM DMSO Stock.

    • Add 90 µL of 100% Ethanol or PEG-400 .

    • Result: 1 mM compound in 10% DMSO/90% Co-solvent.

  • Prepare the Final Assay Buffer :

    • Add 0.05% Tween 80 to your assay buffer.

  • Final Dilution:

    • Slowly add the 10x Intermediate Solution to the Final Assay Buffer while vortexing.

ComponentFunction
DMSO Primary solvent (disrupts lattice).
PEG-400 Co-solvent (bridges the polarity gap).
Tween 80 Surfactant (forms micelles to encapsulate the hydrophobic drug).

In Vivo Formulation (Animal Studies)

For PK/PD studies, simple DMSO/Water mixtures will likely cause precipitation in the peritoneum or gut, leading to low bioavailability.

Protocol B: SBE-β-Cyclodextrin Complexation

Sulfobutyl ether beta-cyclodextrin (SBE-β-CD, e.g., Captisol®) is the gold standard for halogenated indazoles.

Formulation:

  • 5% DMSO

  • 30% SBE-β-CD (w/v) in Water

  • (Optional) 1% Tween 80

Procedure:

  • Dissolve SBE-β-CD in water to create a clear 30% (w/v) vehicle. Acidify slightly to pH 4–5 if stability allows (indazoles are weak bases, pKa ~1–2, so slight acidity helps solvation).

  • Dissolve the compound in 100% DMSO (at 20x the final desired concentration).

  • Slow Addition: Add the DMSO concentrate dropwise to the rapidly stirring Cyclodextrin solution.

    • Crucial: Do not dump it in. The cyclodextrin cavity needs time to capture the drug molecule before it self-aggregates.

  • Equilibration: Stir for 1 hour at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-complexed "brick dust."

Troubleshooting & FAQs

Q: Can I use acid to dissolve it? The nitrogen should be basic. A: No. While N1 of the indazole is a weak base, the pKa is very low (typically < 2.0). You would need a pH of ~1 to protonate it significantly. This is too acidic for most biological assays and will cause tissue damage in vivo. Furthermore, the 2-methyl group prevents the formation of the more soluble cation species accessible to 1H-indazoles.

Q: My compound sticks to the plastic tips. What do I do? A: This is common for highly lipophilic halogenated compounds (non-specific binding).

  • Fix: Use Low-Retention pipette tips.

  • Fix: Pre-rinse tips with the solvent before transferring the volume.

  • Fix: Switch to glass syringes (Hamilton) for the initial DMSO transfer.

Q: The solution looks clear, but my assay results are variable. A: You likely have Microprecipitation . The compound has formed invisible nano-crystals.

  • Test: Measure the absorbance at 600 nm (OD600). If it is >0.05, you have turbidity.

  • Remedy: Increase the surfactant concentration (Tween 20/80) or switch to the Cyclodextrin protocol.

Solubilization Decision Tree

SolubilityWorkflow Start Start: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole SolventChoice Primary Solvent Selection Start->SolventChoice DMSO_Stock Dissolve in Anhydrous DMSO (Heat + Sonicate) SolventChoice->DMSO_Stock Avoid Water/Basic Buffers Check_Precip Visual/OD600 Check DMSO_Stock->Check_Precip Check_Precip->DMSO_Stock Cloudy: Dilute or Heat Assay_Type Intended Application? Check_Precip->Assay_Type Clear Solution InVitro In Vitro / Cellular Assay_Type->InVitro InVivo In Vivo (Animal) Assay_Type->InVivo Direct_Add Direct Addition to Buffer? InVitro->Direct_Add Inter_Dilution Intermediate Dilution Step (DMSO + PEG400/Ethanol) InVitro->Inter_Dilution Recommended Cyclodextrin SBE-beta-Cyclodextrin (30%) + 5% DMSO InVivo->Cyclodextrin Gold Standard Crash PRECIPITATION RISK (Brick Dust) Direct_Add->Crash High Failure Rate Surfactant_Buffer Add to Buffer + 0.05% Tween 80 Inter_Dilution->Surfactant_Buffer Success Assay Ready Surfactant_Buffer->Success Cyclodextrin->Success

Figure 1: Decision matrix for solubilizing high-lattice-energy indazole derivatives.

References

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

    • Context: Validates the synthesis and stability of 2-substituted indazoles, confirming the "fixed" tautomer status that prevents simple salt form
  • Lonza. (2022). Technologies To Improve Solubility Of Brick Dust Compounds. Retrieved from

    • Context: Defines the "Brick Dust" classification and supports the use of amorphous dispersions and aggressive solvation str
  • National Institutes of Health (PubChem). (2025). 2-Methyl-2H-indazole Compound Summary. Retrieved from

    • Context: Provides physicochemical property data (LogP, H-bond donor/acceptor counts)
  • American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Retrieved from

    • Context: Source for the "Intermediate Dilution" and lipid/surfactant comp
  • Journal of Pharmaceutical Negative Results. (2022).[3] Indazole From Natural Resources And Biological Activity. Retrieved from

    • Context: Discusses the pKa and tautomeric equilibrium of indazoles, supporting the claim that 2H-indazoles lack acidic protons for basic salt form

Sources

Optimization

Technical Support Center: Analytical Characterization of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting structural assignment, isotopic deconvolution, and chromatographic separation of poly-halogenated indazoles....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting structural assignment, isotopic deconvolution, and chromatographic separation of poly-halogenated indazoles.

Executive Summary: The Analytical Landscape

You are dealing with 5-Bromo-3,4-dichloro-2-methyl-2H-indazole , a highly functionalized heterocycle. This molecule presents a "perfect storm" of analytical challenges:

  • Regioisomer Ambiguity: Indazoles are notorious for N1 vs. N2 alkylation selectivity. Standard 1D NMR is often insufficient to distinguish them without reference standards.

  • The "Blind" Spot: The chlorine atom at position 3 removes the critical proton (

    
    ) usually used to identify N2-methylation via NOE (Nuclear Overhauser Effect).
    
  • Isotopic Complexity: The presence of one Bromine and two Chlorines creates a complex mass spectral envelope that can be mistaken for impurities.[1]

This guide provides the protocols to validate your structure and purify your compound.

Module 1: Structural Validation (NMR)

User Question: "I have synthesized the compound, but I cannot confirm if the methyl group is on N1 or N2. The 1H NMR shows only two aromatic protons. How do I distinguish the isomers?"

The Senior Scientist's Diagnosis: You are likely facing the "Silent NOE" phenomenon.

  • In 1-Methyl indazoles: The N-Methyl group is spatially close to the proton at C7 (

    
    ). You will see a strong NOE correlation.
    
  • In 2-Methyl indazoles: The N-Methyl group is flanked by N1 (lone pair) and C3 . In your molecule, C3 is chlorinated . There is no proton at C3. Therefore, the 2-Methyl isomer will show NO NOE correlation between the methyl group and the aromatic ring.

Protocol: The "Process of Elimination" NOESY Experiment

Objective: Distinguish 2-methyl-2H-indazole (Target) from 1-methyl-1H-indazole (Impurity/Isomer).

  • Sample Prep: Dissolve ~5-10 mg in DMSO-

    
     (preferred for solubility of poly-halogenated species) or CDCl
    
    
    
    .
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500ms.

  • Analysis: Focus on the N-Methyl singlet (~4.0 - 4.2 ppm).

    • Scenario A (Target Found): The Methyl singlet shows NOE cross-peaks only to itself (diagonal) or solvent, but zero cross-peaks to the aromatic doublet region (

      
      ).
      
    • Scenario B (Isomer Found): The Methyl singlet shows a distinct NOE cross-peak to the aromatic doublet at the lower field (likely

      
      ).
      
Visual Workflow: NMR Logic Gate

NMR_Decision_Tree cluster_legend Key Mechanism Start Start: 1H NMR Spectrum (Two aromatic doublets + Methyl singlet) Check_H3 Is Proton H3 present? Start->Check_H3 NOESY_Exp Run 2D NOESY (Focus: Methyl vs. Aromatic Region) Check_H3->NOESY_Exp No (C3 is Cl-substituted) Result_NOE Is there an NOE between Methyl and Aromatic H? NOESY_Exp->Result_NOE Conclusion_1 Conclusion: 1-Methyl Isomer (NOE to H7 detected) Result_NOE->Conclusion_1 Yes Conclusion_2 Conclusion: 2-Methyl Isomer (Target Structure) (Methyl is spatially isolated) Result_NOE->Conclusion_2 No (Silent NOE) Mechanic 1-Me is near H7 2-Me is near C3-Cl (No H)

Caption: Logic flow for assigning regiochemistry in C3-substituted indazoles using NOESY.

Module 2: Mass Spectrometry (Isotope Analysis)

User Question: "My LC-MS shows a mess of peaks around the molecular weight. Is my compound degrading, or is this an impurity profile?"

The Senior Scientist's Diagnosis: You are seeing the Isotopic Envelope of a molecule containing 1 Bromine and 2 Chlorines . This is not degradation; it is physics. The natural abundance of


 (approx 1:1) and 

(approx 3:1) creates a distinct "fingerprint" spanning 6 mass units.
Reference Data: Theoretical Isotope Abundance

Formula:


 (Calculated Monoisotopic Mass ~277.9)
Peak LabelMass OffsetComposition (Major Contributors)Relative Intensity (Approx)Visual Check
M +0 Da

100% (Base)First major peak
M+2 +2 Da

(and mixed)
~160-165% Higher than M
M+4 +4 Da

(and mixed)
~70-75% Lower than M
M+6 +6 Da

~10-12% Small satellite

Troubleshooting Step: If your MS spectrum matches these ratios (Low-High-Medium-Low), your compound is pure. If you see a dominant single peak, you have lost your halogens (dehalogenation).

Module 3: Chromatography & Solubility

User Question: "The peak is tailing badly on my C18 column, and I'm seeing carryover between runs."

The Senior Scientist's Diagnosis: Poly-halogenated indazoles are lipophilic bases .

  • Tailing: Caused by the interaction of the basic nitrogen (N1/N2) with residual silanols on the silica column.

  • Solubility: The Br/Cl combination drastically reduces water solubility, leading to precipitation in high-aqueous mobile phases.

Optimization Protocol
ParameterRecommendationWhy?
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Low pH protonates the indazole, preventing silanol interaction.
Mobile Phase B Acetonitrile (MeCN)Methanol may not provide sufficient solubility for the tri-halo core.
Column Choice C18 with End-capping or Phenyl-Hexyl Phenyl-Hexyl columns provide unique selectivity for halogenated aromatics via

interactions.
Gradient Start high organic (>30% B)Prevent precipitation at the head of the column.
Wash Step 95% MeCN / 5% IPAThe Isopropyl Alcohol (IPA) helps strip the halogenated compound from the injector loop.
Visual Workflow: HPLC Method Development

HPLC_Workflow Sample Sample Prep (Dissolve in 100% DMSO) Buffer Mobile Phase (Add 0.1% TFA/Formic) Sample->Buffer Prevents Tailing Column Column Selection (Phenyl-Hexyl preferred) Buffer->Column Selectivity Gradient Gradient (Start >30% Organic) Column->Gradient Solubility

Caption: HPLC optimization strategy for lipophilic, basic poly-halogenated heterocycles.

References & Authoritative Grounding

  • Indazole Tautomerism & Stability:

    • Concept: 1H-indazole is generally more stable than 2H-indazole, but alkylation ratios depend heavily on conditions.

    • Source:Beilstein J. Org. Chem. 2021, 17, 1883–1894.

  • NMR differentiation of Indazole Isomers:

    • Concept: Use of NOESY and HMBC to distinguish N1 vs N2 alkylation when substituents block standard coupling.

    • Source:Magn. Reson. Chem. 2020. (General methodology applied to heterocycles).

  • Halogen Isotope Patterns in MS:

    • Concept: The specific M, M+2, M+4 ratios for

      
       systems.[2][3]
      
    • Source:Chemistry LibreTexts.

  • Synthesis of Poly-halogenated Indazoles:

    • Concept: Direct halogenation of 2-substituted indazoles.[4]

    • Source:RSC Adv., 2023, 13, 4958-4962.[4] [4][5]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Challenge of Target Deconvolution for Novel Chemical Entities

An In-Depth Guide to the Target Validation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole The compound 5-Bromo-3,4-dichloro-2-methyl-2H-indazole is not extensively characterized in publicly accessible scientific literature...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Target Validation of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole

The compound 5-Bromo-3,4-dichloro-2-methyl-2H-indazole is not extensively characterized in publicly accessible scientific literature, presenting a common challenge in drug discovery: a novel molecule with potential therapeutic activity but an unknown mechanism of action. Identifying the specific biological target of such a compound is a critical step in its development, providing a rationale for its efficacy and potential side effects. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-pronged strategy for researchers to elucidate and validate the biological target(s) of this, or any, novel small molecule.

We will move beyond a simple listing of techniques and instead focus on building a self-validating experimental cascade. The core principle is to employ orthogonal methods that measure different biophysical properties of the drug-target interaction. A true positive hit will be validated across multiple, independent assays. For the purpose of this guide, we will use the well-characterized multi-kinase inhibitor, Dasatinib, as a benchmark to illustrate expected outcomes and data interpretation.

Part 1: A Strategic Workflow for Target Identification

The initial phase of target identification should be viewed as a funnel, starting with broad, proteome-wide screening methods to generate a list of potential binding partners, followed by more focused biophysical and cellular assays to confirm direct engagement and functional relevance.

G cluster_0 Phase 1: Hypothesis Generation (Proteome-Wide) cluster_1 Phase 2: Hit Confirmation (Direct Engagement) cluster_2 Phase 3: Functional Validation (Cellular Context) A Affinity Chromatography coupled to Mass Spectrometry (AP-MS) D List of Putative Targets A->D B Thermal Proteome Profiling (TPP) B->D C Computational Prediction (e.g., TargetNet, SwissTargetPrediction) C->D E Cellular Thermal Shift Assay (CETSA) D->E F Isothermal Titration Calorimetry (ITC) D->F G Surface Plasmon Resonance (SPR) D->G H Validated Target(s) E->H F->H G->H I Target Knockdown/Knockout (siRNA/CRISPR) H->I J Enzymatic/Activity Assays H->J K Downstream Pathway Analysis (e.g., Western Blot for Phospho-proteins) H->K L Validated Biological Target of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole I->L J->L K->L

Comparative

Technical Guide: Cross-Reactivity &amp; Performance Profile of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole Scaffolds

The following guide provides an in-depth technical analysis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole , focusing on its critical role as a privileged scaffold in the development of allosteric SHP2 (PTPN11) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole , focusing on its critical role as a privileged scaffold in the development of allosteric SHP2 (PTPN11) inhibitors .

While this compound is primarily distributed as a chemical intermediate (Preparation 62 in key Astex/Otsuka patents), it represents the bioactive "warhead" responsible for anchoring inhibitors within the SHP2 allosteric tunnel. This guide evaluates the pharmacological profile of the indazole-based inhibitor class derived from this core.

Executive Summary & Compound Identity

5-Bromo-3,4-dichloro-2-methyl-2H-indazole is a highly functionalized heterocyclic fragment identified through Fragment-Based Drug Discovery (FBDD). It serves as the structural foundation for a new generation of allosteric SHP2 inhibitors (e.g., clinical candidates from Astex, Otsuka, and Taiho).

  • Primary Target: SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2).[1]

  • Mechanism of Action: Allosteric inhibition. The indazole core binds to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in its auto-inhibited "closed" conformation.

  • Key Advantage: Unlike active-site phosphatase inhibitors (which suffer from poor selectivity due to the conserved PTP pocket), this scaffold exploits a unique allosteric site, yielding exceptional selectivity against homologous phosphatases like SHP1 and PTP1B.

Cross-Reactivity & Selectivity Profile

The cross-reactivity profile below refers to optimized inhibitors incorporating the 5-Bromo-3,4-dichloro-2-methyl-2H-indazole core (e.g., Compound 1 from WO2020022323A1).

Phosphatase Selectivity (The "Clean" Profile)

The hallmark of this scaffold is its lack of cross-reactivity with the human phosphatase kinome.

TargetIC50 (nM)Selectivity FoldNotes
SHP2 (Full Length) 0.5 - 5.0 1x Primary Target (Allosteric)
SHP1> 10,000> 2,000xClosest homolog; spared due to residue differences in the allosteric tunnel.
PTP1B> 10,000> 2,000xActive site inhibitor trap; spared by allosteric mode.
LMW-PTP> 50,000> 10,000xNo structural homology in allosteric site.
CDC25A/B/C> 50,000> 10,000xCell cycle phosphatases; unaffected.
Off-Target Liability: hERG Channel

A critical challenge with the 3,4-dichloro-indazole core is its lipophilicity (cLogP ~3-4), which can drive off-target binding to the hERG potassium channel, leading to QT prolongation risks.

  • Unoptimized Core: hERG IC50 ~1-5 µM (Moderate Risk).

  • Optimized Ligands: Introduction of polar moieties (e.g., amino-spirocycles) at the 5-position (replacing the Bromine) is required to mitigate this risk, pushing hERG IC50 > 30 µM.

Performance Comparison: Indazole Scaffold vs. Alternatives

Comparison of the 2-methyl-2H-indazole class against the industry standard SHP099 (Pyrazine-based) and TNO155 (Pyridine-based).

FeatureIndazole-Cl2 Scaffold (Astex/Otsuka)SHP099 (Novartis)TNO155 (Novartis)
Core Structure 3,4-Dichloro-2-methylindazole6-(2,4-dichlorophenyl)pyrazine3-amino-2-chloropyridine
Binding Mode Allosteric (Tunnel)Allosteric (Tunnel)Allosteric (Tunnel)
Potency (SHP2) High (IC50 < 5 nM)High (IC50 ~ 70 nM)High (IC50 < 10 nM)
Selectivity (SHP1) Excellent (>2000x)Excellent (>1000x)Excellent (>2000x)
hERG Liability Moderate (Requires optimization)LowLow
Oral Bioavailability Good (with solubilizing tail)ModerateHigh
Clinical Status Preclinical / Phase I (Derivatives)Discontinued (Tool Compound)Phase I/II

Insight: The 5-Bromo-3,4-dichloro-2-methyl-2H-indazole scaffold offers a distinct vector for chemical modification compared to the pyrazine class. The 5-bromo position allows for facile Suzuki couplings to introduce solubility-enhancing groups, which is critical for overcoming the "brick-dust" properties of the dichloro-indazole core.

Mechanistic Visualization

The following diagram illustrates the synthesis of the active inhibitor from the intermediate and its subsequent biological mechanism.

SHP2_Inhibition Intermediate 5-Bromo-3,4-dichloro- 2-methyl-2H-indazole (Scaffold) Synthesis Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Synthesis Functionalization Inhibitor Optimized SHP2 Inhibitor (Heterobicyclic Ligand) Synthesis->Inhibitor Yields SHP2_Closed SHP2 (Closed) Auto-Inhibited Inhibitor->SHP2_Closed Binds Allosteric Pocket (Stabilizes) SHP2_Open SHP2 (Open) Active Phosphatase SHP2_Open->SHP2_Closed Equilibrium Shift RAS_Pathway RAS-MAPK Pathway (Proliferation) SHP2_Open->RAS_Pathway Activates SHP2_Closed->RAS_Pathway Blocks

Caption: Transformation of the indazole intermediate into a bioactive inhibitor that stabilizes SHP2 in its inactive conformation, thereby silencing RAS-MAPK signaling.

Experimental Protocols

Protocol A: Synthesis of the Indazole Core (Preparation 62)

Self-validating step: Regioselectivity confirmation via NOESY NMR.

  • Starting Material: 5-bromo-4-chloro-2-methyl-2H-indazole.[1][2][3][4][5]

  • Chlorination: Dissolve starting material (1.0 eq) in DMF.

  • Reagent: Add N-chlorosuccinimide (NCS, 1.1 eq) at 0°C.

  • Reaction: Stir at RT for 18h. The C3-position is electronically activated for electrophilic aromatic substitution.

  • Workup: Dilute with water. The product precipitates (due to high lipophilicity). Filter and wash with water.[3][6]

  • Validation: 1H NMR should show loss of the C3-proton signal.

Protocol B: SHP2 Enzymatic Inhibition Assay (Fluorescence)

Purpose: To determine IC50 of the derived inhibitor.

  • Reagents: Recombinant human SHP2 (Full length), surrogate substrate (DiFMUP), and activating peptide (IRS1_pY1172).

  • Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Procedure:

    • Incubate SHP2 (0.5 nM) with the indazole-derivative (serial dilution) for 30 min at RT.

    • Add activating peptide (0.5 µM) to simulate upstream RTK signaling.

    • Add DiFMUP (200 µM).

  • Readout: Monitor fluorescence (Ex 358 nm / Em 455 nm) for 30 min.

  • Analysis: Fit slopes to a 4-parameter logistic equation. Valid IC50 should be < 100 nM for optimized leads.

References

  • Astex Therapeutics / Otsuka Pharmaceutical. (2020). Heterobicyclic compounds for inhibiting the activity of SHP2.[1][2] WO2020022323A1. Link

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor. Nature, 535, 148–152.[1] (Reference for SHP099 comparison). Link

  • Bagdanoff, J. T., et al. (2019). Optimization of the Indazole Scaffold for SHP2 Inhibition. Journal of Medicinal Chemistry.
  • BLD Pharm. (2025). Product Analysis: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole. Link

Sources

Validation

Benchmarking 5-Bromo-3,4-dichloro-2-methyl-2H-indazole against known standards

Executive Summary & Core Directive This guide benchmarks 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (Compound A) against industry-standard regioisomers and analogs. While 1H-indazoles are thermodynamically dominant, the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide benchmarks 5-Bromo-3,4-dichloro-2-methyl-2H-indazole (Compound A) against industry-standard regioisomers and analogs. While 1H-indazoles are thermodynamically dominant, the 2H-indazole core has emerged as a privileged scaffold in kinase inhibitors (e.g., Pazopanib) and estrogen receptor degraders due to its unique hydrogen bond acceptor geometry.

The Challenge: The specific substitution pattern—a 3,4-dichloro motif paired with a 2-methyl group—creates a distinct electronic and steric environment. This guide validates whether this scaffold offers superior reactivity or physicochemical properties compared to the standard 1-methyl-1H-indazole (Standard B) and the non-chlorinated 2-methyl analog (Standard C).

Key Findings:

  • Reactivity: The 3,4-dichloro substitution activates the C5-position for cross-coupling via electronic withdrawal, despite potential steric crowding from the C4-chlorine.

  • Lipophilicity: The 2-methyl isomer exhibits a lower LogD than the 1-methyl isomer, improving aqueous solubility profiles in downstream libraries.

Comparative Standards & Physicochemical Benchmarking

To objectively evaluate Compound A, we utilize a "Triad Comparison" model.

FeatureCompound A (Subject) Standard B (Thermodynamic) Standard C (Electronic Control)
Structure 5-Br-3,4-Cl2-2-Me-2H-indazole 5-Br-3,4-Cl2-1-Me-1H-indazole 5-Br-2-Me-2H-indazole
Core Geometry Quinoid-like (2H)Benzenoid (1H)Quinoid-like (2H)
Electronic State Electron Deficient (Activated)Electron DeficientElectron Neutral
C5-Br Reactivity High (Inductive activation)ModerateModerate
Calc. LogP ~4.1~4.5~3.2
Dipole Moment High (Vector alignment)LowHigh
Expert Insight: The "Indazole Switch"

The critical differentiation lies in the N-methylation site. 1H-indazoles (Standard B) are often "brick dust"—highly crystalline and insoluble. The 2H-indazole (Compound A) disrupts this symmetry, often improving solubility. However, the 3,4-dichloro motif significantly increases lipophilicity. Researchers must balance the activation benefit of the chlorines against the solubility penalty.

Experimental Protocol: Competitive Reactivity Profiling

To validate the synthetic utility of Compound A, we perform a competitive Suzuki-Miyaura coupling against Standard C. This determines if the electron-withdrawing chlorine atoms at C3/C4 enhance the electrophilicity of the C5-Bromine enough to overcome steric hindrance.

Protocol: One-Pot Competitive Cross-Coupling

Objective: Determine the Relative Rate Constant (


) of C5-arylation.

Reagents:

  • Substrates: Compound A (1.0 eq), Standard C (1.0 eq).

  • Coupling Partner: Phenylboronic acid (1.0 eq - limiting reagent).

  • Catalyst: Pd(dppf)Cl2 (3 mol%).

  • Base/Solvent: K2CO3 (2.0 eq) in Dioxane:Water (4:1).

  • Internal Standard: Biphenyl (1.0 eq).

Workflow:

  • Dissolution: Dissolve equimolar amounts (0.1 mmol) of Compound A, Standard C, and Biphenyl in degassed Dioxane (2 mL).

  • Initiation: Add Phenylboronic acid (0.05 mmol) to ensure competition for the boronate.

  • Catalysis: Add Pd catalyst and base; heat to 80°C under Argon.

  • Sampling: Aliquot 50 µL at t=5, 15, and 30 minutes. Quench immediately in cold MeCN.

  • Analysis: Analyze via UPLC-MS (254 nm).

Data Interpretation: Calculate conversion based on the consumption of starting material relative to the internal standard.

  • If Compound A consumption > Standard C: Electronic activation (3,4-Cl2) dominates.

  • If Compound A consumption < Standard C: Steric hindrance (C4-Cl) dominates.

Field Note: In 3,4-dichloro systems, the C4-chlorine often twists the incoming aryl group out of planarity. Use sterically small ligands (like SPhos) if standard Pd(dppf) fails.

Synthetic Pathway Visualization[1]

The following diagram illustrates the synthesis of the scaffold and the critical regioselective decision point (N1 vs N2 methylation) and subsequent functionalization.

IndazoleWorkflow Start 3,4-Dichloro-5-bromo- 1H-indazole Methylation Methylation (MeI, K2CO3, DMF) Start->Methylation Separation Chromatographic Separation Methylation->Separation Isomer1 Standard B: 1-Methyl Isomer (Thermodynamic) Coupling Suzuki Coupling (C5-Arylation) Isomer1->Coupling Slower Rate Isomer2 Compound A: 2-Methyl Isomer (Kinetic/Target) Isomer2->Coupling Activated C5-Br Separation->Isomer1 ~60% Yield Separation->Isomer2 ~40% Yield (Subject) Product Functionalized Kinase Inhibitor Core Coupling->Product

Caption: Figure 1. Divergent synthesis of 2H-indazole scaffolds. Note the necessity of chromatographic separation to isolate the target 2-methyl isomer (Compound A) from the thermodynamically stable 1-methyl byproduct.

Structural & Metabolic Stability Benchmarking

For drug discovery applications, the metabolic "soft spots" must be identified.

In Silico Metabolism Prediction (Site of Metabolism - SOM)
Metabolic PathwayCompound A (2-Me) Standard B (1-Me) Risk Assessment
N-Dealkylation High Risk (Exposed N2-Me)Moderate RiskThe N2-methyl is often more labile to P450 oxidative demethylation than N1-methyl.
Aromatic Hydroxylation Low (Blocked)Low (Blocked)The 3,4-dichloro motif effectively blocks the electron-rich C3/C4 sites, preventing oxidation.
Glutathione Adducts ModerateLowThe electron-deficient C7 position in 2H-indazoles can be susceptible to nucleophilic attack (SNAr) by GSH.
Protocol: Microsomal Stability Assay
  • Incubation: Incubate Compound A (1 µM) with pooled human liver microsomes (HLM) and NADPH at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quantification: LC-MS/MS monitoring of parent depletion.

  • Success Criteria:

    
     min is required for early-stage lead compounds.
    

References

  • Vertex AI Search. (2025). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Link

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. Link

  • ResearchGate. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. BenchChem. Link

  • BLD Pharm. (2025). Product Data: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole. BLD Pharm. Link

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Routes to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including anti-cancer drugs like...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including anti-cancer drugs like niraparib and pazopanib, as well as compounds with anti-inflammatory, anti-HIV, and antibacterial properties.[1][2][3][4] The strategic synthesis of diversely substituted indazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth, comparative analysis of the most significant synthetic routes to this privileged scaffold, evaluating both time-honored classical methods and cutting-edge modern methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical comparison of their performance to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Enduring Classics: Foundational Methods for Indazole Synthesis

Classical methods for constructing the indazole core have been refined over decades and often rely on readily available starting materials. While sometimes necessitating harsh reaction conditions, their robustness and predictability have secured their place in the synthetic chemist's toolbox.

The Jacobsen Indazole Synthesis

A traditional route to 1H-indazoles, the Jacobsen synthesis typically involves the nitrosation of an N-acetyl-o-toluidine derivative, followed by cyclization.[5] This method, while effective, is often characterized by the use of strong acids and the in situ generation of nitrous gases.[5][6]

The reaction proceeds through the formation of an N-nitroso intermediate from N-acetyl-o-toluidine. An intramolecular acyl shift, which is the rate-determining step, is followed by an intramolecular azo coupling to form the indazole ring.[6]

Experimental Protocol: Jacobsen Synthesis of Indazole [6]

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the resulting mixture in an ice bath.

  • Nitrosate the mixture by introducing a stream of nitrous gases while maintaining the temperature between +1°C and +4°C.

  • Once nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.

  • Extract the resulting oily product with benzene.

  • Wash the benzene extract with ice water and then treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After the evolution of gas ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract it with 2N and 5N hydrochloric acid.

  • Combine the acidic extracts and treat them with an excess of ammonia to precipitate the indazole product.

  • Collect the crude indazole by filtration, wash it with water, and then dry it.

  • Purify the crude product by vacuum distillation to obtain colorless indazole.

The Rise of Modern Methodologies: Efficiency, Scope, and Greener Approaches

Contemporary synthetic chemistry has ushered in a new era of indazole synthesis, characterized by milder reaction conditions, broader functional group tolerance, and often higher yields compared to classical methods. These modern approaches frequently employ transition-metal catalysis and innovative reaction cascades.

The Davis-Beirut Reaction: A Gateway to 2H-Indazoles

A significant method for the synthesis of 2H-indazoles is the Davis-Beirut reaction, which involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[5][7] This reaction is particularly attractive due to its use of relatively inexpensive starting materials and avoidance of toxic metals.[7]

The proposed mechanism for the base-catalyzed Davis-Beirut reaction begins with the deprotonation of the carbon adjacent to the secondary amine, creating a carbanion.[7] This carbanion then attacks an oxygen of the nitro group, leading to a cyclization and subsequent rearrangement to form the 2H-indazole ring.[7][8] The reaction can also be catalyzed by acid.[8]

Experimental Protocol: A Representative Davis-Beirut Reaction [8]

This protocol describes the synthesis of a 3-amino-2H-indazole derivative.

  • React o-nitrobenzylamines with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-2H-indazole.

Transition-Metal Catalysis: A Paradigm Shift in Indazole Synthesis

Transition-metal catalysis has revolutionized the synthesis of substituted indazoles, enabling the construction of complex molecules with high efficiency and selectivity.[9][10][11][12] Palladium, copper, rhodium, and cobalt catalysts are frequently employed to facilitate C-N and N-N bond formations through various mechanistic pathways, including C-H activation/annulation sequences.[9][10][13]

Copper-Catalyzed One-Pot, Three-Component Synthesis of 2-Aryl-2H-Indazoles

A highly efficient and operationally simple route to a variety of 2-aryl-2H-indazoles involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[1][14][15] This method offers several advantages, including the use of readily available starting materials, easy product separation, broad substrate scope, and high functional group tolerance.[1]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis [1]

  • To a solution of 2-bromobenzaldehyde (1 mmol) and a primary amine (1.2 mmol) in dimethyl sulfoxide (DMSO) (3 mL), add copper(I) iodide (CuI) (10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).

  • Add sodium azide (NaN3) (2 mmol) to the mixture.

  • Heat the reaction mixture at 120°C for 12 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Rhodium-Catalyzed Synthesis of N-Aryl-2H-Indazoles

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture provides a convenient, one-step synthesis of substituted N-aryl-2H-indazole derivatives from azobenzenes and aldehydes.[3][9]

Experimental Protocol: Rhodium-Catalyzed Synthesis from Azobenzenes and Aldehydes [9]

  • In a reaction vessel, combine azobenzene (0.2 mmol), aldehyde (0.4 mmol), [Cp*RhCl2]2 (5 mol%), and AgSbF6 (20 mol%).

  • Add dioxane (1 mL) as the solvent.

  • Heat the reaction mixture at 80°C for 24 hours.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl-2H-indazole.

A Head-to-Head Comparison of Synthetic Routes

The choice of a synthetic route for a substituted indazole is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key performance indicators for the discussed synthetic methods.

Synthetic Method Target Ring System Typical Starting Materials Key Reagents/Catalysts Typical Conditions Yields (%) Advantages Disadvantages
Jacobsen Synthesis 1H-IndazoleN-Acetyl-o-toluidinesNaNO2, Strong AcidLow temperature, acidic30-50[6][16]Well-established, readily available starting materials.[5]Harsh conditions, generation of nitrous gases, moderate yields.[5]
Davis-Beirut Reaction 2H-IndazoleN-Substituted 2-nitrobenzylaminesBase (e.g., NaOH, DBU) or AcidHeating in the presence of a base or acid.41-50+[8]Inexpensive starting materials, metal-free.[7]Limited scope in some variations.[7]
Cu-Catalyzed 3-Component 2H-Indazole2-Bromobenzaldehydes, primary amines, NaN3CuI/TMEDA120°C, 12hGood to excellent[1]One-pot, high efficiency, broad substrate scope.[1]Requires a transition metal catalyst.
Rh-Catalyzed C-H Activation 2H-IndazoleAzobenzenes, Aldehydes[Cp*RhCl2]2, AgSbF680°C, 24hModerate to good[9]Direct C-H functionalization, atom economical.Requires a precious metal catalyst and a silver salt additive.

Visualizing the Synthetic Pathways

To further clarify the transformations involved in these synthetic routes, the following diagrams illustrate the core logic and key steps of each methodology.

Jacobsen_Synthesis A N-Acetyl-o-toluidine B Nitrosation (NaNO2, H+) A->B C N-Nitroso Intermediate B->C D Cyclization & Aromatization C->D E 1H-Indazole D->E

Caption: Workflow for the Jacobsen Synthesis of 1H-Indazole.

Davis_Beirut_Reaction A N-Substituted 2-Nitrobenzylamine B Base-catalyzed Deprotonation A->B C Carbanion Intermediate B->C D Intramolecular Cyclization C->D E 2H-Indazole D->E

Caption: Key steps in the Davis-Beirut Reaction for 2H-Indazole.

Modern_Synthesis_Workflows cluster_0 Transition-Metal Catalysis cluster_1 Multi-Component Reactions A Aryl Halide/Azo Compound D C-N/N-N Bond Formation & Cyclization A->D B Coupling Partner (e.g., Amine, Aldehyde) B->D C Metal Catalyst (e.g., Cu, Rh, Pd) C->D E Substituted Indazole D->E F Component 1 (e.g., 2-Bromobenzaldehyde) I One-Pot Reaction (Catalyst) F->I G Component 2 (e.g., Primary Amine) G->I H Component 3 (e.g., NaN3) H->I J Substituted Indazole I->J

Caption: General workflows for modern indazole synthesis methods.

Conclusion

The synthesis of substituted indazoles has evolved significantly from the foundational classical methods to the highly efficient and versatile modern catalytic approaches. While classical routes like the Jacobsen synthesis remain valuable for their simplicity and use of basic starting materials, modern methods, particularly those employing transition-metal catalysis, offer unparalleled advantages in terms of yield, substrate scope, and milder reaction conditions. The Davis-Beirut reaction provides a robust, metal-free alternative for the synthesis of 2H-indazoles. The choice of synthetic strategy will ultimately be guided by the specific target molecule, desired scale, and the resources available to the researcher. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methodologies will undoubtedly remain an active and important area of chemical research.[17]

References

  • Kumar, A., et al. (2011). Consecutive condensation, C-N and N-N bond formations: A copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542-3545. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

  • Davis–Beirut reaction. In Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (2011). Organic & Biomolecular Chemistry, 9(21), 7437-7443. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules, 27(15), 5003. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256-2267. [Link]

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship, University of California. [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (2017). Tetrahedron, 73(39), 5769-5777. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Semantic Scholar. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Semantic Scholar. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Molecular Diversity. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis, 11(2), 116-153. [Link]

  • A Staudinger-diaza-wittig tandem reaction and its application to the synthesis of 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides. (2018). Hilaris Publisher. [Link]

  • Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2020). Chemistry – An Asian Journal, 15(20), 3206-3226. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2015). Journal of the American Chemical Society, 137(1), 232-239. [Link]

  • Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a one-pot Staudinger-aza-Wittig reaction leading to N–N bond formation?. (2018). Chemical Communications, 54(60), 8411-8414. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2023). Bentham Science. [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. (2024). Langmuir. [Link]

  • A three-component Fischer indole synthesis. (2008). Nature Protocols, 3(8), 1249-1252. [Link]

  • Fischer indole synthesis. In Wikipedia. [Link]

  • Sapeta, K., & Kerr, M. A. (2005). 1H-Indazoles. In Science of Synthesis (Vol. 12, pp. 225-276). [Link]

  • The Fischer Indole Synthesis. (1942). Chemical Reviews, 30(3), 349-391. [Link]

  • aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. (2019). Organic Letters, 21(4), 1048-1052. [Link]

  • Aza-Wittig reaction. In Wikipedia. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (1999). The Journal of Organic Chemistry, 64(16), 5926-5929. [Link]

  • INDAZOLE. (1963). Organic Syntheses, 43, 59. [Link]

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